Nisoldipine-d7
Description
Properties
IUPAC Name |
3-O-methyl 5-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-UENXPIBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Nisoldipine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoldipine-d7 is the deuterated analog of Nisoldipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its critical role as an internal standard in bioanalytical method development. Detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, alongside a summary of the mechanism of action of its non-deuterated counterpart, Nisoldipine. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] In the course of drug development and clinical application, the accurate quantification of Nisoldipine and its metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative bioanalysis, particularly when using mass spectrometry-based methods.[2][3] this compound, a deuterated form of Nisoldipine, serves this crucial role, enabling the mitigation of matrix effects and variability in sample processing.
Chemical and Physical Properties
This compound is structurally identical to Nisoldipine, with the exception of seven hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its utility as an internal standard in mass spectrometry.
Table 1: Chemical and Physical Properties of Nisoldipine and this compound
| Property | Nisoldipine | This compound | Reference(s) |
| Chemical Name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-methylpropyl Ester-d7 | [4] |
| Molecular Formula | C₂₀H₂₄N₂O₆ | C₂₀H₁₇D₇N₂O₆ | [4][5] |
| Molecular Weight | 388.41 g/mol | 395.46 g/mol | [4][5] |
| CAS Number | 63675-72-9 | 1189718-34-0 | [4] |
| Appearance | Light Tan Crystals | Light Tan Crystals | [4] |
| Melting Point | 147-148°C | 147-148°C | [4] |
| Solubility | Chloroform, Ethanol | Chloroform, Ethanol | [4] |
Synthesis
The synthesis of Nisoldipine and its analogs is typically achieved through the Hantzsch dihydropyridine synthesis.[6][7] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.
Logical Workflow for the Synthesis of this compound:
Caption: General workflow for the Hantzsch synthesis of this compound.
Mechanism of Action of Nisoldipine
This compound is biologically active and expected to exhibit the same mechanism of action as Nisoldipine. Nisoldipine is a potent blocker of L-type calcium channels.[8] It binds to these channels in their inactive state, stabilizing this conformation. This action prevents the influx of calcium ions into vascular smooth muscle cells, which is a critical step in muscle contraction. The resulting vasodilation leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.
Signaling Pathway of Nisoldipine's Action:
Caption: Simplified signaling pathway of Nisoldipine's vasodilatory effect.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard for the quantification of Nisoldipine in biological samples, such as plasma and serum, using LC-MS/MS.
Experimental Protocol: Quantification of Nisoldipine in Human Plasma using LC-MS/MS
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
5.1.1. Materials and Reagents
-
Nisoldipine reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
5.1.2. Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Nisoldipine.
-
Internal Standard Addition: To 100 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of this compound working solution (concentration to be optimized).
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow for Sample Preparation:
Caption: Experimental workflow for plasma sample preparation.
5.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 2: Hypothetical MRM Transitions for Nisoldipine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nisoldipine | 389.2 | 315.1 | 200 | 15 |
| Nisoldipine | 389.2 | 270.1 | 200 | 25 |
| This compound | 396.2 | 322.1 | 200 | 15 |
| This compound | 396.2 | 270.1 | 200 | 25 |
Note: These are hypothetical transitions and require experimental optimization.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Nisoldipine in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and clinical studies. This technical guide provides a foundational understanding of this compound, from its synthesis and chemical properties to its practical application in a bioanalytical laboratory setting. The provided protocols and diagrams serve as a starting point for method development and further research in the field of drug analysis.
References
- 1. DailyMed - NISOLDIPINE tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Guide: Nisoldipine-d7 Structure and Application
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Nisoldipine-d7, a deuterated isotopologue of the calcium channel blocker Nisoldipine. It details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical and pharmacokinetic studies.
Core Chemical Structure and Properties
This compound is a stable isotope-labeled version of Nisoldipine, where seven hydrogen atoms on the isobutyl ester group have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to Nisoldipine in terms of reactivity and chromatographic behavior but distinguishable by mass spectrometry due to its increased mass.
Chemical and Physical Data
The structural and physical properties of this compound are compared with its non-deuterated parent compound, Nisoldipine, in the tables below.
Table 1: Chemical Identifiers
| Identifier | This compound | Nisoldipine |
| CAS Number | 1189718-34-0[1] | 63675-72-9[2] |
| Molecular Formula | C₂₀H₁₇D₇N₂O₆[1] | C₂₀H₂₄N₂O₆[2] |
| Molecular Weight | 395.46 g/mol [1] | 388.4 g/mol [2][3] |
| IUPAC Name | 3-O-methyl 5-O-(2-methylpropyl-d7) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2] |
| Synonyms | Bay k 5552-d7, Syscor-d7, Zadipina-d7[1] | Bay k 5552, Sular[4] |
Table 2: Physicochemical Properties
| Property | This compound | Nisoldipine |
| Appearance | Light Tan Crystals[5] | Yellow crystalline substance[3][6] |
| Melting Point | 147-148°C[5] | Not specified |
| Solubility | Chloroform, Ethanol[5] | Soluble in ethanol, DMSO, and DMF. Practically insoluble in water.[3][6][7] |
Structural Diagram
The diagram below illustrates the chemical structure of this compound, highlighting the deuterium-labeled isobutyl group.
Synthesis and Characterization
Experimental Protocol: Synthesis
The synthesis of Nisoldipine and its deuterated analogue typically follows the Hantzsch dihydropyridine synthesis . This is a multi-component reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester. For this compound, a deuterated β-ketoester is required.
Methodology:
-
Preparation of Deuterated Isobutyl Acetoacetate: Isobutanol-d7 is reacted with diketene in an appropriate solvent to yield isobutyl-d7 acetoacetate.
-
Hantzsch Condensation: 2-Nitrobenzaldehyde, methyl acetoacetate, and the prepared isobutyl-d7 acetoacetate are condensed in the presence of an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol or ethanol.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the solvent is evaporated, and the crude product is purified. Purification is commonly achieved by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.
Experimental Protocol: Structural Analysis
The identity and purity of this compound are confirmed using standard analytical techniques.
Methodology:
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is commonly used.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Analysis: In positive ion mode, the protonated molecular ion [M+H]⁺ is observed at m/z 396.5. The fragmentation pattern is then compared to that of non-labeled Nisoldipine (m/z 389.4) to confirm the structural integrity and location of the deuterium label. Common fragmentations for dihydropyridines involve the loss of substituents from the dihydropyridine ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR spectroscopy.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: The ¹H NMR spectrum of this compound will show a significant reduction or complete absence of signals corresponding to the isobutyl group protons when compared to the spectrum of Nisoldipine. This confirms the successful incorporation of deuterium at the intended positions.
-
Application in Bioanalysis and Pharmacokinetics
The primary application of this compound is as an internal standard (IS) for the quantification of Nisoldipine in biological matrices (e.g., plasma, serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Role as an Internal Standard
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[8] this compound is an ideal IS for Nisoldipine because it:
-
Co-elutes with the analyte during chromatography.
-
Exhibits identical ionization efficiency and extraction recovery.
-
Compensates for variations in sample preparation, injection volume, and matrix effects.[8]
-
Is easily differentiated from the analyte by its higher mass in the mass spectrometer.
Experimental Protocol: Bioanalytical Method for Pharmacokinetic Studies
This protocol outlines a typical workflow for quantifying Nisoldipine in human plasma.
Methodology:
-
Sample Collection: Collect blood samples from subjects at predetermined time points after administration of Nisoldipine. Process the blood to obtain plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add a fixed amount (e.g., 10 µL) of a known concentration of this compound solution (the internal standard).
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate Nisoldipine from other plasma components.
-
Mass Spectrometry: The column eluent is directed to an ESI source of a triple quadrupole mass spectrometer. Monitor the specific mass-to-charge (m/z) transitions for both Nisoldipine and this compound using Multiple Reaction Monitoring (MRM).
-
Nisoldipine: e.g., m/z 389.4 → [Fragment ion]
-
This compound (IS): e.g., m/z 396.5 → [Corresponding fragment ion]
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Nisoldipine to the peak area of this compound against the known concentrations of Nisoldipine standards.
-
Calculate the concentration of Nisoldipine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Technical Guide: Nisoldipine-d7 Molecular Weight and Characterization
This technical guide provides an in-depth overview of the molecular weight of Nisoldipine-d7, its relationship to the parent compound Nisoldipine, and the experimental methodologies used for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Compound Data
Nisoldipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1][2] this compound is a deuterated analog of Nisoldipine, commonly used as an internal standard in pharmacokinetic studies and other quantitative bioanalytical methods. The incorporation of seven deuterium atoms increases the molecular weight of the compound, allowing for its differentiation from the non-labeled drug in mass spectrometry-based assays.
Quantitative Data Summary
The following table summarizes the key molecular properties of Nisoldipine and its deuterated form, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Nisoldipine | C₂₀H₂₄N₂O₆ | 388.41[3][4] |
| This compound | C₂₀H₁₇D₇N₂O₆ | ~395.46 (Calculated) |
Note: The molecular weight of this compound is calculated based on the substitution of seven hydrogen atoms with deuterium atoms.
Experimental Protocols
The determination of the molecular weight of small molecules like this compound is typically achieved with high accuracy using mass spectrometry.[5][6] The following is a generalized protocol for molecular weight determination using Electrospray Ionization Mass Spectrometry (ESI-MS).
Protocol: Molecular Weight Determination by ESI-MS
-
Sample Preparation:
-
Dissolve a small quantity of this compound in a suitable solvent, such as chloroform or ethanol, to a final concentration of approximately 1 µg/mL.
-
The solvent should be of high purity (e.g., LC-MS grade) to minimize background interference.
-
The sample solution may be further diluted with a solvent mixture that promotes efficient ionization, such as methanol or acetonitrile with a small percentage of formic acid.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution with known mass-to-charge (m/z) values across the desired mass range. This ensures high mass accuracy.
-
-
Sample Infusion and Ionization:
-
Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets.
-
As the solvent evaporates from the droplets, the analyte molecules are released as gas-phase ions.
-
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
The molecular weight of the compound is determined from the m/z of the most abundant ion, which typically corresponds to the protonated molecule [M+H]⁺ in positive ion mode.
-
Visualizations
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates the typical workflow for determining the molecular weight of a compound using mass spectrometry.
Signaling Pathway: Mechanism of Action of Nisoldipine
Nisoldipine is a dihydropyridine calcium channel blocker.[3] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][3] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[1][2][7]
References
- 1. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Nisoldipine [drugfuture.com]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Nisoldipine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Nisoldipine, a dihydropyridine calcium channel blocker, with a particular focus on Nisoldipine-d7. The core mechanism centers on the selective inhibition of L-type voltage-gated calcium channels (Cav1.2), primarily in vascular smooth muscle cells. This blockade leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a subsequent decrease in blood pressure. This document details the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate this mechanism. While specific comparative data for this compound is not extensively available in the public domain, the principles of its action are expected to mirror those of Nisoldipine, with potential alterations in its pharmacokinetic profile due to the kinetic isotope effect.
Introduction
Nisoldipine is a potent and vasoselective dihydropyridine calcium channel antagonist used in the management of hypertension.[1][2][3] Its therapeutic effect is achieved through the targeted modulation of calcium influx in arterial smooth muscle.[4][5] this compound is a deuterated analog of Nisoldipine. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a more favorable pharmacokinetic profile, such as a longer half-life, by slowing down metabolic processes governed by the kinetic isotope effect.[1][2][3] This guide will delve into the fundamental mechanism of action of Nisoldipine, which is presumed to be identical for this compound at the molecular target level.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary molecular target of Nisoldipine is the L-type voltage-gated calcium channel (Cav1.2), a key player in the regulation of vascular tone.[4][5][6] Nisoldipine exhibits high affinity for these channels, particularly in their inactivated state.[7][8]
Molecular Interaction with the Cav1.2 Channel
Nisoldipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[8] This binding is voltage-dependent, with a higher affinity for the channel in depolarized or inactivated states.[7][8] This property contributes to its vascular selectivity, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential compared to cardiac cells.[7] The binding of Nisoldipine stabilizes the inactivated state of the channel, thereby inhibiting the influx of extracellular calcium ions into the cell.[6]
Downstream Signaling Pathway in Vascular Smooth Muscle Cells
The inhibition of calcium influx by Nisoldipine initiates a cascade of intracellular events leading to vasodilation:
-
Decreased Intracellular Calcium: The primary consequence of L-type calcium channel blockade is a reduction in the cytosolic free calcium concentration ([Ca2+]i).[9][10]
-
Reduced Calmodulin Activation: In smooth muscle cells, calcium ions bind to calmodulin. The decrease in [Ca2+]i leads to less formation of the Ca2+-calmodulin complex.
-
Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-calmodulin complex is a crucial activator of myosin light chain kinase (MLCK). With reduced activation of MLCK, the phosphorylation of the myosin light chain is diminished.
-
Vascular Smooth Muscle Relaxation: The dephosphorylation of the myosin light chain prevents the interaction between actin and myosin filaments, leading to the relaxation of the vascular smooth muscle.
-
Vasodilation and Blood Pressure Reduction: The collective relaxation of smooth muscle in the arterial walls results in vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4][5]
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of Nisoldipine with its primary target and other channels.
Table 1: Inhibitory Potency of Nisoldipine
| Target | Parameter | Value | Species/Cell Line | Reference(s) |
| L-type Cav1.2 Channel | IC50 | 10 nM | Not Specified | [8] |
| L-type Cav1.2 (Timothy Syndrome Mutant G406R) | IC50 | 267 nM | Not Specified | [8] |
| Rapidly activating delayed-rectifier K+ current (IKr) | IC50 | 23 µM | Guinea-pig ventricular myocytes | [8] |
| Slowly activating delayed-rectifier K+ current (IKs) | IC50 | 40 µM | Guinea-pig ventricular myocytes | [8] |
| Antioxidant Activity | IC50 | 28.2 µM | Rat myocardial membrane | [8] |
Table 2: Pharmacokinetic Parameters of Nisoldipine
| Parameter | Value | Condition | Reference(s) |
| Oral Bioavailability | ~5% | Humans | [11] |
| Elimination Half-life | 2 hours (mean) | Normotensive and hypertensive subjects | [12] |
| Systemic Clearance | 1.02 +/- 0.23 L/min | Hypertensive patients (intravenous) | [13] |
| Volume of Distribution | 5.9 +/- 1.8 L/kg | Hypertensive patients (intravenous) | [13] |
Experimental Protocols
The mechanism of action of Nisoldipine has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Nisoldipine to L-type calcium channels.
-
Objective: To quantify the binding affinity (Kd) and the density of binding sites (Bmax) of Nisoldipine for L-type calcium channels in a target tissue.
-
Materials:
-
Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat heart or brain).
-
Radiolabeled dihydropyridine, such as [3H]-nitrendipine or [3H]-isradipine.
-
Unlabeled Nisoldipine for competition studies.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Saturation Binding: Incubate the membrane preparation with increasing concentrations of the radioligand in the presence and absence of a high concentration of unlabeled Nisoldipine (to determine non-specific binding).
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled Nisoldipine.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Saturation Binding: Plot specific binding (total binding - non-specific binding) against the radioligand concentration. Analyze the data using non-linear regression to determine Kd and Bmax.
-
Competition Binding: Plot the percentage of specific binding against the concentration of Nisoldipine. Analyze the data using a one-site competition model to determine the IC50, which can be converted to the inhibitory constant (Ki).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and the effect of Nisoldipine on these currents in living cells.
-
Objective: To characterize the inhibitory effect of Nisoldipine on L-type calcium channel currents (ICa,L).
-
Materials:
-
Cells expressing L-type calcium channels (e.g., isolated vascular smooth muscle cells or a cell line like HEK293 stably expressing Cav1.2).
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Extracellular solution (e.g., containing physiological concentrations of ions and Ba2+ or Ca2+ as the charge carrier).
-
Intracellular solution (pipette solution, e.g., containing Cs+ to block K+ channels).
-
Nisoldipine solution at various concentrations.
-
-
Procedure:
-
Cell Preparation: Plate the cells on a coverslip in a recording chamber mounted on a microscope.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ.
-
Giga-seal Formation: Approach a cell with the micropipette filled with intracellular solution and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) where most L-type calcium channels are in a closed state. Apply depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward calcium current.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing different concentrations of Nisoldipine.
-
Data Recording: Record the calcium currents before, during, and after the application of Nisoldipine.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward calcium current at each voltage step.
-
Construct a current-voltage (I-V) relationship.
-
Determine the concentration-response curve for Nisoldipine's inhibition of the peak calcium current to calculate the IC50 value.
-
Calcium Imaging Assay
This method visualizes and quantifies changes in intracellular calcium concentration in response to stimuli and the effect of Nisoldipine.
-
Objective: To measure the effect of Nisoldipine on changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization or other stimuli.
-
Materials:
-
Cells capable of generating calcium transients (e.g., vascular smooth muscle cells, neurons).
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).
-
A fluorescence microscope equipped with a suitable light source, filters, and a sensitive camera.
-
Image analysis software.
-
A high-potassium extracellular solution to induce depolarization.
-
Nisoldipine solution at various concentrations.
-
-
Procedure:
-
Cell Loading: Incubate the cells with the calcium indicator dye for a specific period to allow for de-esterification and trapping of the dye inside the cells.
-
Baseline Measurement: Place the coverslip with the loaded cells in a recording chamber and perfuse with a normal physiological saline solution. Record the baseline fluorescence intensity.
-
Stimulation: Perfuse the chamber with a high-potassium solution to depolarize the cells and open voltage-gated calcium channels, leading to an increase in [Ca2+]i.
-
Drug Application: Pre-incubate the cells with different concentrations of Nisoldipine before depolarization or apply Nisoldipine during the experiment.
-
Image Acquisition: Continuously record fluorescence images before, during, and after stimulation and drug application.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity over time for each ROI.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the absolute [Ca2+]i. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence change (ΔF/F0).
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of Nisoldipine to quantify its inhibitory effect.
-
Mandatory Visualizations
Signaling Pathway of Nisoldipine Action
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment to study this compound.
Conclusion
This compound, like its non-deuterated counterpart, exerts its therapeutic effect through the potent and selective blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This action leads to a reduction in intracellular calcium, resulting in vasodilation and a decrease in blood pressure. The deuteration of the molecule is anticipated to primarily influence its pharmacokinetic properties, potentially offering advantages in terms of metabolic stability and duration of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other dihydropyridine calcium channel blockers. Further research is warranted to fully elucidate the comparative pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 6. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 7. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Intracellular calcium and ventricular function. Effects of nisoldipine on global ischemia in the isovolumic, coronary-perfused heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nisoldipine blocks the increase of intracellular free calcium-ion concentration associated with elevated sodium-lithium countertransport activity in erythrocytes in patients with NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple dose pharmacokinetics of four different doses of nisoldipine in hypertensive patients [pubmed.ncbi.nlm.nih.gov]
- 13. The long-term inhibitory effect of a Ca2+ channel blocker, nisoldipine, on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Use of Nisoldipine-d7 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Nisoldipine-d7 as an internal standard for the quantitative analysis of Nisoldipine in biological matrices. This document outlines the rationale for using a deuterated internal standard, details the physicochemical properties of Nisoldipine, and presents a complete experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method.
Introduction to Nisoldipine and the Role of Internal Standards
Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] Accurate quantification of Nisoldipine in biological samples, such as human plasma, is crucial for pharmacokinetic and bioavailability studies during drug development. Bioanalytical methods, particularly LC-MS/MS, are preferred for their high sensitivity and specificity.
The use of an internal standard (IS) is fundamental to a robust bioanalytical method.[2] An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.[2] Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards in mass spectrometry because they share near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency.[2] this compound, with seven deuterium atoms replacing hydrogen atoms, serves as an excellent internal standard for Nisoldipine analysis.
Physicochemical and Pharmacokinetic Properties of Nisoldipine
A thorough understanding of Nisoldipine's properties is essential for developing a reliable analytical method.
| Property | Value/Description |
| Molecular Formula | C₂₀H₂₄N₂O₆ |
| Molecular Weight | 388.4 g/mol |
| Bioavailability | Low, approximately 5%, due to extensive first-pass metabolism.[1] |
| Protein Binding | Highly protein-bound (>99%). |
| Metabolism | Extensively metabolized in the liver, primarily by the CYP3A4 enzyme system.[1] |
| Elimination Half-Life | Approximately 7-12 hours. |
| Excretion | Predominantly via the kidneys as metabolites.[1] |
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the internal standard is added to the unknown sample before any sample preparation steps. The ratio of the analyte's signal to the internal standard's signal is then measured by the mass spectrometer. Because the analyte and the internal standard are affected proportionally by any sample loss or signal suppression/enhancement, this ratio remains constant, allowing for accurate quantification of the analyte.
Experimental Protocol: Quantification of Nisoldipine in Human Plasma
This section details a validated LC-MS/MS method for the determination of Nisoldipine in human plasma using this compound as the internal standard.
Materials and Reagents
-
Nisoldipine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with K₂EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nisoldipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Nisoldipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
The following workflow illustrates the sample preparation procedure:
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions and Quantitative Data
The following table summarizes the mass spectrometric parameters for the analysis of Nisoldipine and this compound. The MRM transition for this compound is based on the known fragmentation of Nisoldipine and the mass increase from the deuterium labeling, as specific literature values were not found.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |
| Nisoldipine | 389.2 | 315.2 | 80 V | 25 eV |
| This compound | 396.2 | 322.2 | 80 V | 25 eV |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: Typically in the range of 0.1 to 50 ng/mL.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: Extraction recovery of the analyte and internal standard.
-
Matrix Effect: Assessing the impact of plasma components on ionization.
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability of Nisoldipine in plasma.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a highly reliable and accurate method for the quantification of Nisoldipine in biological matrices. The near-identical chemical and physical properties of the deuterated internal standard to the analyte ensure that it effectively compensates for variations during sample processing and analysis. The detailed protocol provided in this guide serves as a robust starting point for researchers and scientists in the field of drug development, enabling them to generate high-quality data for pharmacokinetic and other clinical studies. Proper method validation is a critical final step to ensure the reliability of the obtained results.
References
Technical Guide: Solubility Profile of Nisoldipine-d7
This technical guide provides an in-depth overview of the solubility characteristics of Nisoldipine-d7, a deuterated analog of the calcium channel blocker Nisoldipine. The information is intended for researchers, scientists, and professionals involved in drug development and formulation. It is important to note that while specific solubility data for the deuterated form (this compound) is not extensively published, the solubility is expected to be highly comparable to that of the parent compound, Nisoldipine. The data presented herein pertains to Nisoldipine and serves as a strong proxy for this compound.
Quantitative Solubility Data
The solubility of Nisoldipine has been determined in various organic solvents and aqueous media. Nisoldipine is characterized as a yellow crystalline substance that is practically insoluble in water but shows good solubility in several organic solvents.[1][2][3]
| Solvent/Medium | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4], 77 mg/mL[5] |
| Dimethylformamide (DMF) | ~30 mg/mL[4] |
| Ethanol | ~3 mg/mL[4], Soluble[1][2][6][7] |
| Methanol | Soluble[2][3] |
| Chloroform | Soluble[6][7] |
| Acetone | Soluble[2] |
| Water | Practically insoluble[1][2], 0.00577 mg/mL[8] |
| DMSO:PBS (pH 7.2) 1:10 Solution | ~0.1 mg/mL[4] |
Experimental Protocols for Solubility Determination
The determination of drug solubility is a critical step in pharmaceutical development. The following protocols outline standard methodologies for assessing both thermodynamic and kinetic solubility, which are applicable for determining the solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., phosphate buffer pH 7.4, ethanol, DMSO) in a sealed, clear container, typically a glass vial. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[9][10]
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator.[10][11] The system is allowed to equilibrate for a sufficient period, often 24 to 72 hours, to ensure that the concentration of the dissolved drug reaches a plateau.[10]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) that does not adsorb the drug.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[3][12][13]
-
Data Analysis: The experiment is performed in triplicate to ensure accuracy. The average concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.[10]
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[14]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10-20 mM).[14]
-
Serial Dilution: The DMSO stock solution is added in small aliquots to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.
-
Precipitation Detection: The addition of the organic stock to the aqueous medium can cause the compound to precipitate out of solution once its solubility limit is exceeded. The point of precipitation is detected optically, often by nephelometry or turbidimetry, which measures light scattering caused by the formation of solid particles.[14]
-
Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility. This measurement is rapid but may result in a supersaturated solution, leading to a higher apparent solubility value compared to the thermodynamic solubility.[14]
Metabolic Pathway of Nisoldipine
Nisoldipine undergoes extensive metabolism, primarily in the liver. The major metabolic pathway involves the Cytochrome P450 (CYP) enzyme system, specifically CYP3A4, although the exact isoenzyme has not been definitively identified.[1][8][15][16] The primary biotransformation is the hydroxylation of the isobutyl ester side chain.[1][8][15] This process leads to the formation of several metabolites, with a hydroxylated derivative being the only one that appears to have some pharmacological activity, albeit significantly less than the parent compound.[1][8]
Below is a diagram illustrating the simplified metabolic pathway of Nisoldipine.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. This compound CAS#: [amp.chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Nisoldipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. drugs.com [drugs.com]
Navigating the Stability and Storage of Nisoldipine-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Recommended Storage Conditions
To maintain the integrity of Nisoldipine-d7, specific storage conditions are recommended for both short-term and long-term use. These recommendations are based on the available data for both the deuterated and non-deuterated forms of the compound.
| Condition | Solid Form | Stock Solutions |
| Short-Term | Room Temperature[1] | Not Recommended |
| Long-Term | -20°C[1] | -80°C (up to 1 year) or -20°C (up to 1 month)[2] |
It is also advised to protect this compound from light and moisture, particularly in its solid form.[3][4] For stock solutions prepared in organic solvents such as DMSO, ethanol, or DMF, it is good practice to purge the solution with an inert gas to prevent oxidative degradation.[5] Aqueous solutions of Nisoldipine are not recommended for storage beyond one day due to limited stability.[5]
Degradation Pathways
Nisoldipine is susceptible to degradation through several pathways, primarily photodegradation and hydrolysis. Understanding these pathways is critical for designing stability-indicating analytical methods and for handling and storing the compound appropriately.
Photodegradation
Exposure to light, particularly UV light, is a significant factor in the degradation of Nisoldipine. The primary photodegradation pathway involves the oxidation of the 1,4-dihydropyridine ring to its corresponding pyridine derivative.[6][7][8] Under daylight conditions, the main degradation product is the nitrosophenylpyridine analog, while UV light exposure can lead to the formation of the nitrophenylpyridine derivative.[1]
Photodegradation pathway of this compound.
Hydrolytic Degradation
Nisoldipine undergoes hydrolysis, with the rate of degradation being significantly influenced by pH. The compound is more susceptible to degradation in alkaline conditions (pH > 8).[3] The hydrolysis follows first-order kinetics.[3]
Quantitative Stability Data
While specific quantitative forced degradation studies for this compound are not available, studies on Nisoldipine provide valuable insights into its stability under various stress conditions.
| Stress Condition | Condition Details | Observation | Kinetic Order | Reference |
| Photodegradation (Daylight) | Solid-state exposure | Formation of nitrosophenylpyridine derivative. Degradation rate of 1.6% per day for raw material. | Zero-order | [1][2] |
| Photodegradation (UV Light) | Solid-state exposure | Formation of nitrophenylpyridine derivative in addition to the nitroso derivative. | Zero-order | [1] |
| Hydrolysis (Alkaline) | pH 12 at 80°C | Significant degradation observed. | First-order | [3] |
| Thermal (Solid State) | Elevated temperature in the presence of humidity | Degradation occurs, leading to the formation of a nitroso-derivative. | First-order | [9] |
| Thermal (Solid State) | Elevated temperature in dry air | No significant degradation observed. | - | [9] |
Note: The stability of this compound is expected to be comparable to that of Nisoldipine. However, without direct experimental data, this remains an assumption.
Experimental Protocols
The following section outlines a general experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can be adapted for the analysis of this compound and its degradation products.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from its degradation products.
References
- 1. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating rp- hplc method for estimation of nisoldipine in bulk and tablet dosage form | International Journal of Current Research [journalcra.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Nisoldipine-d7 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nisoldipine-d7 as an internal standard in the quantitative analysis of nisoldipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Due to its extensive first-pass metabolism, the bioavailability of nisoldipine is low, making sensitive and accurate quantification methods essential for pharmacokinetic and drug metabolism studies.[1][3] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[4][5][6]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in quantitative LC-MS/MS assays.[7] this compound, being chemically identical to nisoldipine but with a different mass, co-elutes with the analyte and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.
Applications
The primary application of this compound is as an internal standard for the quantitative determination of nisoldipine in various biological matrices, including:
-
Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of nisoldipine in preclinical and clinical trials.[3][5][6]
-
Bioequivalence Studies: To compare the bioavailability of different formulations of nisoldipine.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients by maintaining plasma concentrations within the therapeutic window.
-
Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of nisoldipine.
-
Metabolism Studies: To quantify the formation of nisoldipine metabolites.[4][8]
Experimental Protocols
The following protocols are generalized from published methodologies and can be adapted for specific research needs.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting nisoldipine from plasma or serum samples.[5][6]
Materials:
-
Biological matrix (e.g., rat plasma, human plasma)
-
Nisoldipine calibration standards and quality control (QC) samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound IS working solution (concentration to be optimized, e.g., 50 ng/mL) to each tube, except for blank samples.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[5][6]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of nisoldipine.
| Parameter | Typical Value |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is recommended. |
| Column | C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm particle size).[6] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate. |
| Mobile Phase B | Acetonitrile or Methanol. |
| Gradient | Isocratic or gradient elution can be used. A typical isocratic condition is 80:20 (v/v) Acetonitrile:Water.[6] |
| Flow Rate | 0.5 - 0.8 mL/min.[5][6] |
| Column Temperature | 20 - 40°C.[5] |
| Injection Volume | 5 - 20 µL. |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Typical Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is commonly used.[4][5] |
| Scan Mode | Multiple Reaction Monitoring (MRM).[4][5][6] |
| MRM Transitions | Nisoldipine: The precursor ion is [M+H]+. The exact m/z will be determined by high-resolution mass spectrometry. Common product ions result from the fragmentation of the parent molecule. This compound: The precursor ion will be [M+H]+ with an m/z value 7 units higher than nisoldipine. The product ion will likely be the same or have a similar fragmentation pattern. |
| Ion Source Parameters | Capillary Voltage: ~3.0 - 4.5 kV Source Temperature: ~120 - 150°C Desolvation Temperature: ~350 - 500°C Nebulizer Gas (Nitrogen): Flow rate to be optimized. Curtain Gas (Nitrogen): Flow rate to be optimized. |
| Collision Gas | Argon. |
| Collision Energy | To be optimized for each transition to achieve maximum signal intensity. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in the literature for nisoldipine analysis, which can be expected to be similar when using this compound as an internal standard.
| Parameter | Reported Value Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.25 ng/mL | [5][6][9] |
| Linearity Range | 0.2 - 50.0 ng/mL | [5][6][9] |
| Correlation Coefficient (r²) | > 0.99 | [5][6] |
| Precision (RSD%) | < 15% | [5][9] |
| Accuracy | Within ±15% of the nominal concentration | [5][10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of nisoldipine using this compound as an internal standard.
Caption: General workflow for nisoldipine analysis.
Nisoldipine Metabolism
Nisoldipine undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[1][11] The major metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog.
Caption: Simplified metabolic pathway of nisoldipine.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantitative analysis of nisoldipine in biological matrices. The protocols and data presented here serve as a valuable resource for researchers and scientists involved in the development and application of bioanalytical methods for nisoldipine. Adherence to these guidelines, with appropriate method validation, will ensure the generation of high-quality data for pharmacokinetic and other related studies.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nisoldipine-d7 in Pharmacokinetic Studies
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker utilized in the management of hypertension and chronic stable angina.[1][2] To ensure its safety and efficacy, thorough pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME). The quantification of nisoldipine in biological matrices, such as plasma, requires a highly sensitive and specific analytical method due to its low therapeutic doses and significant first-pass metabolism.[3][4] The use of a stable isotope-labeled internal standard, such as Nisoldipine-d7, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[5][6] this compound, being chemically identical to nisoldipine but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means for accurate quantification.[6][7] These application notes provide a detailed protocol for the use of this compound in pharmacokinetic studies of nisoldipine.
Physicochemical Properties of Nisoldipine
| Property | Value |
| Chemical Name | (±)-Isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2] |
| Molecular Formula | C₂₀H₂₄N₂O₆[2] |
| Molecular Weight | 388.42 g/mol [2][8] |
| Appearance | Yellow crystalline substance[8] |
| Solubility | Practically insoluble in water, soluble in methanol[8] |
Analytical Methodology: LC-MS/MS
A validated LC-MS/MS method is crucial for the accurate determination of nisoldipine concentrations in plasma. The use of this compound as an internal standard (IS) is integral to this methodology.
Rationale for Using a Deuterated Internal Standard
The diagram below illustrates the principle of using a deuterated internal standard in LC-MS/MS analysis to ensure accurate quantification by correcting for variability during sample processing and analysis.
Caption: Principle of using a deuterated internal standard.
Pharmacokinetic Study Workflow
The following diagram outlines the key stages of a pharmacokinetic study of nisoldipine utilizing this compound as an internal standard, from administration to data analysis.
Caption: Workflow for a pharmacokinetic study.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Nisoldipine and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of nisoldipine and this compound in methanol.[9]
-
Working Standard Solutions: Prepare serial dilutions of the nisoldipine stock solution with methanol:water (1:1, v/v) to create calibration standards.[8]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to achieve a concentration suitable for spiking in plasma samples.
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.[9]
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard working solution (this compound).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.[10]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[11]
3. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of nisoldipine. These should be optimized for the specific instrumentation used.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm)[10] |
| Mobile Phase | Acetonitrile and water (e.g., 80:20, v/v)[10] or Methanol and water (e.g., 80:20, v/v)[11] |
| Flow Rate | 0.4 - 0.5 mL/min[3][10] |
| Injection Volume | 20 - 40 µL[8][11] |
| Column Temperature | 25°C[8] |
| Tandem Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), positive mode[3][10] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[3][10] |
| MRM Transition (Nisoldipine) | m/z 389.3 → 239.0[3] |
| MRM Transition (this compound) | To be determined based on the specific deuteration pattern (e.g., m/z 396.3 → 239.0) |
| Cone Voltage | ~18 V[3] |
| Collision Energy | ~20 eV[3] |
4. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[12]
Pharmacokinetic Study Design
-
Subjects: Healthy volunteers or the target patient population.
-
Dosing: Administer a single oral dose of nisoldipine.[4] Tablets should be swallowed whole and not be chewed, divided, or crushed.[4] Nisoldipine should be taken on an empty stomach (1 hour before or 2 hours after a meal).[4][13]
-
Blood Sampling: Collect venous blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of nisoldipine to this compound against the concentration of the calibration standards.[3]
-
Determine the concentration of nisoldipine in the plasma samples from the calibration curve.
-
Plot the plasma concentration of nisoldipine versus time.
-
Calculate pharmacokinetic parameters using non-compartmental analysis (NCA).
-
Data Presentation
The use of this compound as an internal standard allows for the reliable determination of nisoldipine's pharmacokinetic parameters. Below are representative pharmacokinetic parameters for nisoldipine from the literature.
Table of Representative Pharmacokinetic Parameters of Nisoldipine in Humans
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (h) | 9.2 ± 5.1 | [4] |
| Cmax (ng/mL) | Dose-dependent | [4] |
| t½ (h) | 13.7 ± 4.3 | [4] |
| AUC (ng·h/mL) | Dose-dependent | [14] |
| Absolute Bioavailability (%) | ~5 | [4][15] |
| Systemic Clearance (L/min) | 1.02 ± 0.23 | [16] |
| Volume of Distribution (L/kg) | 5.9 ± 1.8 | [16] |
This compound is an indispensable tool for the accurate and precise quantification of nisoldipine in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods corrects for procedural variations, ensuring high-quality data that meets regulatory standards. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to conduct reliable pharmacokinetic evaluations of nisoldipine.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nisoldipine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Pharmacokinetics and hemodynamic effects of long-term nisoldipine treatment in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Nisoldipine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of nisoldipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Nisoldipine-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method has been validated for linearity, precision, accuracy, and other relevant parameters, demonstrating its suitability for pharmacokinetic studies and routine drug monitoring in a research setting.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the research of hypertension and angina pectoris. To support pharmacokinetic and pharmacodynamic studies, a reliable and efficient bioanalytical method for the quantification of nisoldipine in biological matrices is essential. LC-MS/MS has become the preferred technique for such applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This application note provides a detailed protocol for the LC-MS/MS analysis of nisoldipine in human plasma, offering a valuable tool for researchers in drug development and pharmacology.
Experimental
Materials and Reagents
-
Nisoldipine and this compound reference standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nisoldipine in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of nisoldipine and this compound by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B in 3 min, hold at 90% B for 1 min, re-equilibrate at 40% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nisoldipine | 389.2 | 331.1 |
| This compound | 396.2 | 338.1 |
Note: The MRM transition for this compound is proposed based on the fragmentation of nisoldipine and the +7 Da mass shift. This should be confirmed experimentally by infusing a solution of this compound and performing a product ion scan.
Results and Discussion
Method Validation
The developed method was validated for linearity, precision, accuracy, and other performance characteristics.
Table 2: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Nisoldipine | 0.1 - 100 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 30 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Nisoldipine | > 85 | < 15 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of nisoldipine.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of nisoldipine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The method is suitable for high-throughput analysis and can be readily implemented in research laboratories for pharmacokinetic studies of nisoldipine.
References
Application Notes and Protocols for Nisoldipine-d7 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nisoldipine-d7 in drug metabolism studies. Detailed protocols for in vitro metabolic stability assays and metabolite identification using advanced analytical techniques are included to guide researchers in their drug development programs.
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used for the management of hypertension.[1] It undergoes extensive first-pass metabolism in the liver, leading to low bioavailability.[1] Understanding the metabolic fate of Nisoldipine is crucial for optimizing its therapeutic efficacy and safety. This compound, a deuterated analog of Nisoldipine, serves as an ideal internal standard for quantitative bioanalytical assays due to its similar physicochemical properties and distinct mass, ensuring accurate and precise measurements in complex biological matrices.
The primary metabolic pathways of Nisoldipine involve the dehydrogenation of the dihydropyridine core, hydroxylation of the side chains, and hydrolysis of the ester bonds.[2] The cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, are the major enzymes responsible for its metabolism in human liver microsomes.[2][3]
Application 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol outlines the procedure for determining the metabolic stability of Nisoldipine using human liver microsomes (HLMs). This compound is used as an internal standard for accurate quantification of the parent compound over time.
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay of Nisoldipine.
Protocol
1. Materials and Reagents:
-
Nisoldipine
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid
2. Preparation of Solutions:
-
Nisoldipine Stock Solution (1 mM): Dissolve an appropriate amount of Nisoldipine in DMSO.
-
Nisoldipine Working Solution (1 µM): Dilute the stock solution with phosphate buffer.
-
This compound Internal Standard Solution (100 ng/mL): Dissolve this compound in acetonitrile. This will be used as the quenching solution.
-
HLM Suspension (1 mg/mL): Suspend the pooled HLMs in cold phosphate buffer.
3. Incubation Procedure:
-
Add the Nisoldipine working solution (1 µM final concentration) to the HLM suspension in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of cold acetonitrile with the this compound internal standard.
4. Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of Nisoldipine remaining at each time point.
Data Analysis
The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the disappearance of Nisoldipine over time.
| Parameter | Formula | Description |
| Half-life (t½) | t½ = 0.693 / k | The time it takes for the concentration of Nisoldipine to decrease by half. 'k' is the elimination rate constant determined from the slope of the natural log of the remaining parent drug concentration versus time. |
| Intrinsic Clearance (CLint) | CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) | The rate of metabolism of a drug by the liver, independent of blood flow. |
Application 2: Metabolite Identification of Nisoldipine using LC-MS/MS
This protocol describes a method for the identification and structural elucidation of Nisoldipine metabolites generated from in vitro incubations with human liver microsomes.
Metabolic Pathway of Nisoldipine
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Study of in vitro metabolism of m-nisoldipine in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nisoldipine-d7 in In Vitro ADME Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities is crucial in drug discovery and development. In vitro ADME assays are essential tools for predicting the in vivo pharmacokinetic behavior of a drug candidate. Nisoldipine-d7, a stable isotope-labeled version of Nisoldipine, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods used in these assays. Its chemical and physical properties are nearly identical to Nisoldipine, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent drug.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in key in vitro ADME assays for Nisoldipine, including metabolic stability, cytochrome P450 (CYP) inhibition, Caco-2 permeability, and plasma protein binding.
Physicochemical Properties of Nisoldipine
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₆ | [3] |
| Molecular Weight | 388.42 g/mol | [3] |
| Bioavailability | ~5% | [4] |
| Protein Binding | >99% | [4] |
| Metabolism | Primarily via CYP3A4 | [1][5] |
In Vitro ADME Assays Utilizing this compound
Metabolic Stability Assay (Human Liver Microsomes)
Application: To determine the in vitro intrinsic clearance (CLint) of Nisoldipine in human liver microsomes. This compound is used as an internal standard for the accurate quantification of Nisoldipine depletion over time.
Quantitative Data for Nisoldipine:
| Parameter | Value | Species | System | Reference |
| Major Metabolizing Enzyme | CYP3A4 | Human, Rat | Liver Microsomes | [1][5] |
| Metabolic Pathways | Dehydrogenation, Oxidation, Ester Hydrolysis | Rat | Liver Microsomes | [5] |
Experimental Protocol:
-
Preparation of Reagents:
-
Nisoldipine stock solution (1 mM in DMSO).
-
This compound internal standard (IS) stock solution (1 mM in DMSO).
-
Pooled human liver microsomes (HLM) (20 mg/mL).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile for quenching.
-
-
Incubation:
-
Prepare a working solution of Nisoldipine (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add HLM to the buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with this compound (final concentration, e.g., 100 nM) to stop the reaction and precipitate proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of Nisoldipine to this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Nisoldipine remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL of microsomes in incubation).
-
Experimental Workflow:
Metabolic Stability Assay Workflow
Cytochrome P450 (CYP) Inhibition Assay
Application: To determine the potential of Nisoldipine to inhibit major CYP isoforms (e.g., CYP3A4). This compound is used as an internal standard for quantifying the formation of the probe substrate's metabolite.
Quantitative Data for Nisoldipine:
| Parameter | Value (IC₅₀) | Species | System | Substrate | Reference |
| CYP3A4 Inhibition | 9.10 µM | Human | Liver Microsomes | Ivacaftor | [6][7][8] |
| CYP3A4 Inhibition | 6.55 µM | Rat | Liver Microsomes | Ivacaftor | [6][7][8] |
Experimental Protocol:
-
Preparation of Reagents:
-
Nisoldipine stock solution (10 mM in DMSO), serially diluted to a range of concentrations.
-
CYP isoform-specific probe substrate stock solution (e.g., midazolam for CYP3A4).
-
This compound internal standard (IS) stock solution.
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile for quenching.
-
-
Incubation:
-
In a 96-well plate, add HLM, phosphate buffer, and a specific concentration of Nisoldipine or vehicle control.
-
Pre-incubate at 37°C for 10 minutes.
-
Add the CYP probe substrate and pre-incubate for another 5 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding ice-cold acetonitrile containing this compound.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each Nisoldipine concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Nisoldipine concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Experimental Workflow:
CYP450 Inhibition Assay Workflow
Caco-2 Permeability Assay
Application: To assess the intestinal permeability of Nisoldipine using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. This compound is used as an internal standard for accurate quantification of Nisoldipine transported across the cell monolayer.
Quantitative Data for Nisoldipine:
| Parameter | Value (Papp) | Direction | Concentration | Reference |
| Apparent Permeability | 0.96 x 10⁻⁶ cm/s | Apical to Basolateral | Not Specified | [9] |
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
To assess apical to basolateral (A-B) permeability, add the transport buffer containing Nisoldipine (e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
To assess basolateral to apical (B-A) permeability, add the Nisoldipine solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor compartment.
-
Add this compound as an internal standard to all collected samples.
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of Nisoldipine.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
-
Experimental Workflow:
Caco-2 Permeability Assay Workflow
Plasma Protein Binding Assay
Application: To determine the fraction of Nisoldipine bound to plasma proteins. This is critical as only the unbound fraction is generally considered pharmacologically active. This compound is used as an internal standard for the quantification of Nisoldipine in plasma and buffer fractions.
Quantitative Data for Nisoldipine:
| Parameter | Value | Species | Method | Reference |
| Plasma Protein Binding | >99% | Human | Not Specified | [4] |
Experimental Protocol (Rapid Equilibrium Dialysis - RED):
-
Preparation of Reagents:
-
Nisoldipine stock solution (1 mM in DMSO).
-
This compound internal standard (IS) stock solution.
-
Pooled human plasma.
-
Phosphate buffered saline (PBS), pH 7.4.
-
-
Equilibrium Dialysis:
-
Spike human plasma with Nisoldipine to a final concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of a RED device insert and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and the PBS chambers.
-
Add an equal volume of blank plasma to the PBS sample and an equal volume of PBS to the plasma sample to create a matched matrix.
-
Precipitate the proteins by adding 3 volumes of ice-cold acetonitrile containing this compound to all samples.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Determine the concentrations of Nisoldipine in the plasma and PBS chambers.
-
Calculate the fraction unbound (fu) = Concentration in PBS chamber / Concentration in plasma chamber.
-
Calculate the percentage bound = (1 - fu) * 100.
-
Experimental Workflow:
Plasma Protein Binding Assay Workflow
Conclusion
This compound is an indispensable tool for the in vitro characterization of Nisoldipine's ADME properties. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from various assays. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development to effectively design and execute in vitro ADME studies for Nisoldipine and other similar compounds. The provided workflows offer a clear visual representation of the experimental steps, facilitating better planning and execution of these crucial studies.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism [frontiersin.org]
- 7. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Chromatographic Separation of Nisoldipine and Nisoldipine-d7 for Pharmacokinetic and Bioanalytical Studies
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate quantification of nisoldipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Nisoldipine-d7, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing. This application note details a robust and sensitive method for the chromatographic separation of nisoldipine and its deuterated analog, this compound, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the expected quantitative data for the chromatographic separation of nisoldipine and this compound based on the described method. As isotopologues, their chromatographic behavior is nearly identical, leading to very similar retention times.
| Analyte | Retention Time (min) | Mass Transition (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| Nisoldipine | ~2.5 | 389.2 → 314.2 | 0.1 |
| This compound | ~2.5 | 396.2 → 321.2 | N/A |
Experimental Protocols
This section provides a detailed methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of nisoldipine and this compound in a biological matrix (e.g., human plasma).
1. Materials and Reagents
-
Nisoldipine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (blank)
2. Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve nisoldipine and this compound in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the nisoldipine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.
3. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of nisoldipine and this compound from plasma samples.
-
Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
4. Chromatographic Conditions
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 30% B.
-
Linearly increase to 90% B over 3.0 minutes.
-
Hold at 90% B for 1.0 minute.
-
Return to 30% B over 0.1 minutes.
-
Equilibrate at 30% B for 1.9 minutes.
-
Total Run Time: 6.0 minutes.
-
5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Temperature: 500 °C.
-
Curtain Gas: 30 psi.
-
Collision Gas: Medium.
-
MRM Transitions:
-
Nisoldipine: Precursor ion m/z 389.2 → Product ion m/z 314.2.
-
This compound: Precursor ion m/z 396.2 → Product ion m/z 321.2.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chromatographic separation and analysis of nisoldipine and this compound.
Caption: Workflow for the LC-MS/MS analysis of Nisoldipine.
Application Notes and Protocols: Nisoldipine-d7 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina pectoris.[1][2] Its mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation.[3][4] Nisoldipine-d7, a deuterated analog of nisoldipine, is a critical tool in pharmacokinetic and bioanalytical studies, where it serves as an ideal internal standard for quantification of nisoldipine in biological matrices using mass spectrometry-based methods. The stable isotope label ensures that this compound has nearly identical chemical and physical properties to nisoldipine, but is distinguishable by its mass-to-charge ratio.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure accuracy and reproducibility in research and development applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The properties of this compound are comparable to those of its non-deuterated counterpart, Nisoldipine.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₇D₇N₂O₆ | [5] |
| Molecular Weight | 395.46 g/mol | [5] |
| Appearance | Light Tan or Yellow Crystalline Solid | [5] |
| Melting Point | 147-148 °C | [5] |
| UV/Vis (λmax) | 235, 330 nm | [6] |
Solubility Data
The solubility of this compound is a critical factor in selecting an appropriate solvent for stock solution preparation. The following table summarizes the solubility of Nisoldipine (as a proxy for this compound) in various common laboratory solvents.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 77 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Ethanol | ~3 mg/mL, 60 mg/mL (warmed) | [6][7] |
| Chloroform | Soluble | [5] |
| Methanol | Soluble | [8] |
| Water | Practically Insoluble | [7][9] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble; ~0.1 mg/mL in a 1:10 DMSO:PBS solution | [6] |
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and for the preparation of more dilute working solutions.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Volumetric flask (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a clean, dry amber glass vial. Add a small volume of DMSO to the vial.
-
Mixing: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Quantitatively transfer the dissolved solution to a volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution). Rinse the vial with small aliquots of DMSO and add the rinsings to the volumetric flask to ensure all the compound is transferred.
-
Final Concentration: Carefully add DMSO to the volumetric flask up to the calibration mark. Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer and Labeling: Transfer the final stock solution to a labeled amber glass vial. The label should include the compound name (this compound), concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.
Preparation of Working Solutions for LC-MS/MS Analysis
Working solutions are typically prepared by serial dilution of the primary stock solution. The following is an example of preparing a series of working solutions for generating a calibration curve for a typical LC-MS/MS analysis with a range of 0.2 to 20 ng/mL in plasma.[9][10]
Materials:
-
1 mg/mL this compound primary stock solution in DMSO
-
Acetonitrile or Methanol (LC-MS grade)
-
Calibrated pipettes
-
Amber microcentrifuge tubes or vials
Procedure:
-
Intermediate Stock Solution: Prepare an intermediate stock solution (e.g., 1 µg/mL) by diluting the 1 mg/mL primary stock solution 1:1000 with acetonitrile or methanol. For example, add 10 µL of the 1 mg/mL stock to 9990 µL of the diluent.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock solution to prepare working standards at the desired concentrations. These working solutions will then be spiked into the biological matrix (e.g., plasma) to create the calibration standards.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their integrity and ensure the accuracy of experimental results. Nisoldipine is known to be light-sensitive, and therefore, this compound should also be protected from light.[11]
| Solution Type | Storage Temperature | Duration | Recommendations | Source(s) |
| Solid Compound | Room Temperature | ≥ 4 years | Protect from light and moisture. | [6] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| Aqueous Solutions | Room Temperature | ≤ 1 day | Not recommended for long-term storage. | [6] |
Visualization of Experimental Workflow and Signaling Pathway
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock and working solution preparation.
Nisoldipine Mechanism of Action: L-type Calcium Channel Blockade
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. wisdomlib.org [wisdomlib.org]
- 9. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
Troubleshooting & Optimization
Nisoldipine-d7 LC-MS/MS Method Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of Nisoldipine-d7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for the analysis of Nisoldipine?
A1: Several publications have successfully used other dihydropyridine calcium channel blockers as internal standards. Nimodipine and Nitrendipine have been reported as effective internal standards for the LC-MS/MS analysis of Nisoldipine.[1][2][3] The key is to select a stable, co-eluting compound with similar ionization properties to Nisoldipine to compensate for variations in sample preparation and instrument response. This compound is also an excellent choice as a deuterated internal standard.
Q2: What are the typical mass transitions (MRM) for Nisoldipine and a potential internal standard?
A2: While specific transitions should be optimized in your laboratory, published methods provide a good starting point. For Nisoldipine, a common precursor ion is m/z 389.2, with product ions around m/z 315.2 and 299.1. For Nitrendipine as an internal standard, the transition of m/z 361.1 → 315.1 has been used.[2] For Nisoldipine, another reported ionization in single-ion monitoring mode with electron-impact ionization used m/z 371.35 and 270.20, with nitrendipine at m/z 360.00.[3]
Q3: What type of sample preparation is recommended for plasma samples?
A3: Both liquid-liquid extraction (LLE) and protein precipitation (PP) have been successfully employed for the extraction of Nisoldipine from plasma.[1][4][5] LLE with solvents like ethyl acetate or toluene can provide a cleaner extract, potentially reducing matrix effects.[1][3] PP with acetonitrile is a simpler and faster method but may result in more matrix components being co-extracted.[4][5] The choice depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition:
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.[7]
-
-
Injection Solvent Effects:
-
Solution: The injection solvent should be weaker than or match the initial mobile phase composition to avoid peak distortion. Injecting a sample in a much stronger solvent can lead to peak fronting or splitting.[7]
-
-
Insufficient Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts and poor peak shape.[8]
-
Problem 2: Low Sensitivity or No Signal
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings:
-
Solution: Verify that the correct MRM transitions, collision energy, and other MS parameters are being used.[9] Infuse a standard solution of Nisoldipine and this compound directly into the mass spectrometer to optimize these parameters.
-
-
Ion Source Contamination:
-
Matrix Effects (Ion Suppression):
-
Sample Degradation:
-
Solution: Nisoldipine can be light-sensitive. Ensure that samples are protected from light during collection, processing, and storage. Prepare fresh samples and standards to rule out degradation.
-
Problem 3: Retention Time Shifts
Possible Causes and Solutions:
-
Inconsistent Mobile Phase Preparation:
-
Solution: Prepare fresh mobile phase daily and ensure accurate composition. Small variations in solvent ratios or pH can lead to shifts in retention time.[16]
-
-
Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a constant and consistent column temperature. Temperature fluctuations can significantly impact retention times.[16]
-
-
Pump Malfunction or Leaks:
-
Solution: Check the LC system for leaks and ensure the pump is delivering a stable and accurate flow rate. An unstable flow will cause retention times to vary.[7]
-
-
Column Aging:
-
Solution: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other causes are ruled out, the column may need to be replaced.
-
Quantitative Data Summary
| Analyte | Internal Standard | LLOQ | Linear Range | Precision (%RSD) | Extraction Method | Reference |
| Nisoldipine | Nimodipine | 0.2 ng/mL | 0.5 - 20.0 ng/mL | < 11.13% | LLE | [1] |
| m-Nisoldipine | Nitrendipine | 0.2 ng/mL | 0.2 - 20 ng/mL | Within required limits | PP | [4] |
| Nisoldipine Enantiomers | - | 0.05 ng/mL | 0.05 - 50.0 ng/mL | < 15% | LLE | [3] |
| m-Nisoldipine Enantiomers | - | 0.25 ng/mL | 0.25 - 20 ng/mL | Within required limits | PP | [5] |
Experimental Protocols
Example Protocol: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a generalized example based on published methods.[1][3]
-
Sample Preparation: To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., Nimodipine in methanol).
-
Basification: Add 100 µL of 1 M NaOH to basify the plasma.
-
Extraction: Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Caption: Key strategies for addressing and minimizing matrix effects.
References
- 1. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Bioanalysis of Nisoldipine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of Nisoldipine-d7. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of ionization efficiency for Nisoldipine and its deuterated internal standard, this compound, due to co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Nisoldipine. Ideally, an SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thus compensating for variations in signal intensity.[4] This normalization is crucial for achieving accurate and precise quantification.
Q3: What are the common causes of matrix effects in plasma-based assays?
A3: The primary causes of matrix effects in plasma are endogenous phospholipids, which can co-extract with the analyte and suppress the ionization process, particularly in electrospray ionization (ESI).[1][5] Other sources include salts, proteins, and metabolites that may be present in the biological matrix.[2]
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The most common method is the post-extraction spike analysis.[2][6] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF).[7]
Q5: What is an acceptable level of matrix effect?
A5: According to regulatory guidelines, such as those from the European Medicines Agency (EMA), the coefficient of variation (CV) of the internal standard-normalized matrix factor calculated from at least six different lots of matrix should not be greater than 15%.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound peak area across different sample lots. | Significant lot-to-lot relative matrix effect. | 1. Evaluate the matrix effect using at least six different sources of blank matrix.[7]2. If the CV of the IS-normalized matrix factor exceeds 15%, improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE or LLE).[5][8] |
| Poor accuracy and precision in QC samples. | Inconsistent ion suppression or enhancement affecting the analyte and internal standard differently. | 1. Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[9]2. Adjust chromatographic conditions to separate the analyte peak from the suppression zones.[1]3. Consider a more effective sample preparation technique to remove interfering components.[5][10] |
| Low signal intensity for both Nisoldipine and this compound. | Significant ion suppression. | 1. Optimize the sample preparation method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than protein precipitation.[8][11]2. Modify the chromatographic method to better separate analytes from matrix components.[1]3. If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects. |
| Inconsistent recovery. | The extraction efficiency is being affected by the biological matrix. | 1. Re-evaluate and optimize the extraction procedure.2. Ensure the pH of the sample and extraction solvent are optimal for Nisoldipine.3. Use a more robust extraction method like mixed-mode SPE.[8] |
Quantitative Data Summary
The following tables provide representative data for a matrix effect assessment of Nisoldipine and this compound in human plasma.
Table 1: Matrix Factor (MF) Assessment
| Lot | Nisoldipine Peak Area (Post-Spiked) | Nisoldipine Peak Area (Neat Solution) | Matrix Factor (Analyte) | This compound Peak Area (Post-Spiked) | This compound Peak Area (Neat Solution) | Matrix Factor (IS) |
| 1 | 45,678 | 50,123 | 0.91 | 98,765 | 105,432 | 0.94 |
| 2 | 43,210 | 50,123 | 0.86 | 95,432 | 105,432 | 0.90 |
| 3 | 46,123 | 50,123 | 0.92 | 101,234 | 105,432 | 0.96 |
| 4 | 42,987 | 50,123 | 0.86 | 94,876 | 105,432 | 0.90 |
| 5 | 47,012 | 50,123 | 0.94 | 103,456 | 105,432 | 0.98 |
| 6 | 45,987 | 50,123 | 0.92 | 99,876 | 105,432 | 0.95 |
Table 2: Internal Standard (IS) Normalized Matrix Factor
| Lot | IS-Normalized MF (MF Analyte / MF IS) |
| 1 | 0.97 |
| 2 | 0.96 |
| 3 | 0.96 |
| 4 | 0.96 |
| 5 | 0.96 |
| 6 | 0.97 |
| Mean | 0.96 |
| Std Dev | 0.005 |
| CV (%) | 0.52% |
Acceptance criteria: CV ≤ 15%[7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantitatively determine the matrix effect on Nisoldipine and this compound from six different lots of biological matrix.
Materials:
-
Six different lots of blank human plasma
-
Nisoldipine and this compound stock solutions
-
Reagents for sample preparation (e.g., protein precipitation, SPE, or LLE)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Nisoldipine and this compound into the reconstitution solvent at two concentration levels (low and high QC).
-
Set B (Post-Spiked Matrix): Process blank plasma from each of the six lots through the sample preparation procedure. Spike Nisoldipine and this compound into the final extracted matrix at the same low and high QC concentrations as Set A.
-
Set C (Blank Matrix): Process blank plasma from each of the six lots without spiking the analyte or internal standard.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard for each lot:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)[7]
-
-
Calculate the IS-Normalized Matrix Factor for each lot:
-
IS-Normalized MF = MF of Nisoldipine / MF of this compound[7]
-
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) of the IS-Normalized MF across the six lots.
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.
Materials:
-
Blank human plasma
-
Nisoldipine stock solution
-
LC-MS/MS system with a T-connector and a syringe pump
Procedure:
-
Set up the infusion: Infuse a standard solution of Nisoldipine at a constant flow rate into the LC eluent stream post-column using a syringe pump and a T-connector.[2][9]
-
Equilibrate the system: Allow the infused signal to stabilize to obtain a steady baseline.
-
Inject extracted blank matrix: Process a blank plasma sample using the established sample preparation method and inject the final extract onto the LC-MS/MS system.
-
Monitor the signal: Monitor the signal of the infused Nisoldipine. Any significant deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[2]
-
Compare with analyte retention time: Determine if the retention time of Nisoldipine and this compound coincides with any of the identified regions of ion suppression or enhancement.
Visualizations
Caption: Workflow for Quantitative Matrix Effect Assessment.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Nisoldipine-d7 Extraction from Plasma
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the extraction of Nisoldipine and its deuterated internal standard, Nisoldipine-d7, from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three most prevalent techniques for extracting Nisoldipine and its internal standards from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sample cleanliness, sensitivity, throughput, and available equipment.
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (typically acetonitrile) to precipitate plasma proteins.[1][2] It is well-suited for high-throughput screening but may result in higher matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates Nisoldipine from the aqueous plasma matrix into an immiscible organic solvent (e.g., ethyl acetate, toluene).[3][4] LLE generally produces cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent (e.g., C8, C18) to bind Nisoldipine while plasma impurities are washed away.[5] It is often used for methods requiring the highest sensitivity and minimal matrix effects.
Q2: How can I choose the best extraction method for my assay?
A2: Selecting the optimal method involves balancing trade-offs between sample purity, recovery, throughput, and cost. Nisoldipine is highly protein-bound (>99%), which is a critical factor to consider.[6] The decision tree below can guide your selection process.
References
- 1. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies [storkapp.me]
- 3. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in Nisoldipine-d7 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nisoldipine-d7 analysis. Our goal is to help you identify and resolve common issues related to background noise and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of Nisoldipine, a calcium channel blocker used to treat high blood pressure. In quantitative bioanalysis, stable isotope-labeled compounds like this compound are considered the ideal internal standards. They share very similar physicochemical properties with the analyte of interest (Nisoldipine), including extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. This similarity allows for accurate correction of variations during sample preparation and analysis.
Q2: What are the common sources of high background noise in LC-MS/MS analysis of this compound?
A2: High background noise in the analysis of this compound can originate from several sources:
-
Contaminated Solvents and Reagents: Impurities in solvents (even LC-MS grade), mobile phase additives, or sample preparation reagents can introduce significant background noise.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to a high and variable baseline.[1][2] Phospholipids are common culprits in plasma samples.
-
Instrument Contamination: Residual compounds from previous analyses can accumulate in the LC system (tubing, injector, column) or the mass spectrometer source, leading to carryover and elevated background.
-
Mobile Phase Composition: The choice of mobile phase additives and their concentration can influence the level of background noise.
-
In-source Fragmentation or Instability of this compound: Although less common, instability of the deuterated standard under certain source conditions could contribute to a noisy baseline.
Q3: What is "matrix effect" and how does it affect this compound analysis?
A3: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[1][2] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). In the analysis of this compound from biological samples like plasma, matrix components such as salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer source. Since this compound is used as an internal standard to quantify Nisoldipine, any uncorrected matrix effect can lead to inaccurate and imprecise results. It is crucial to develop a robust sample preparation method and chromatographic separation to minimize these effects.
Q4: How can I assess the matrix effect for my this compound analysis?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
This assessment should be performed using multiple lots of the biological matrix to evaluate the variability of the matrix effect.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving high background noise issues in your this compound analysis.
Guide 1: Systematic Troubleshooting of High Background Noise
This guide follows a logical workflow to isolate the source of the background noise.
Caption: Troubleshooting workflow for high background noise.
Step-by-Step Troubleshooting:
-
Inject a Blank Solvent: Start by injecting a blank solvent (typically your initial mobile phase composition).
-
If the noise persists: The issue is likely with the mass spectrometer, the mobile phases, or the solvent delivery lines. Proceed to "Isolate System Components."
-
If the noise disappears: The source of the noise is likely the sample matrix or the sample preparation procedure. Proceed to "Inject Extracted Blank Matrix."
-
-
Isolate System Components:
-
Direct Infusion: Disconnect the LC system and infuse a clean, high-purity solvent directly into the mass spectrometer. If the noise is still present, the issue is with the MS source or the solvent itself. Consider cleaning the MS source and using freshly prepared, high-purity solvents.
-
LC Components: If the noise is only present when the LC is connected, systematically check components. Bypass the column with a union. If the noise disappears, the column is contaminated. If it persists, check the injector, tubings, and pump components.
-
-
Inject Extracted Blank Matrix: Prepare a blank matrix sample (e.g., plasma from a drug-free subject) using your standard extraction procedure, but without adding this compound.
-
If the noise reappears: The issue is related to the sample matrix (matrix effect) or contamination introduced during the sample preparation (e.g., from collection tubes, pipette tips, or reagents).
-
If the noise does not reappear: The issue might be intermittent or related to the specific samples being analyzed.
-
Guide 2: Mitigating Matrix Effects
If you have identified matrix effects as a significant contributor to background noise, consider the following strategies.
| Strategy | Description | Expected Outcome |
| Improve Sample Cleanup | Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). | Reduction in co-eluting matrix components, leading to lower background and less ion suppression/enhancement. |
| Optimize Chromatography | Modify the LC gradient to better separate this compound from the matrix interference. A longer gradient or a different stationary phase may be required. | Improved resolution between the analyte and interfering peaks, resulting in a cleaner baseline around the this compound peak. |
| Dilute the Sample | Diluting the sample with a clean solvent can reduce the concentration of matrix components entering the MS. | Lower overall matrix effect, but may compromise the limit of quantification if the analyte concentration is low. |
| Change Ionization Source | If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds. | Potentially reduced ion suppression and a more stable signal. |
Illustrative Data on Matrix Effect Mitigation:
The following table presents representative data on how different sample preparation methods can impact the matrix effect and signal-to-noise (S/N) ratio for this compound.
| Sample Preparation Method | Matrix Factor (MF) | Signal-to-Noise (S/N) Ratio at LLOQ |
| Protein Precipitation | 0.65 (Ion Suppression) | 8 |
| Liquid-Liquid Extraction | 0.92 | 25 |
| Solid-Phase Extraction | 1.05 | 40 |
| Note: This data is illustrative and may not be representative of all experimental conditions. |
Experimental Protocols
Representative LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative method synthesized from established procedures for Nisoldipine and related compounds. Optimization is recommended for your specific instrumentation and experimental goals.
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 25 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Load the entire sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | UPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition (this compound) | To be optimized based on specific deuteration pattern (e.g., m/z 396.2 -> 338.2) |
| MRM Transition (Nisoldipine) | m/z 389.2 -> 331.2 |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Source Temperature | 500°C |
Workflow for LC-MS/MS Analysis:
Caption: General workflow for this compound analysis.
References
Technical Support Center: Nisoldipine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nisoldipine-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a deuterated form of Nisoldipine, a calcium channel blocker used in the management of hypertension.[] In a research and drug development setting, this compound is primarily used as an internal standard (IS) in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Nisoldipine in biological samples.[2] The deuterium labeling provides a distinct mass difference from the unlabeled analyte, allowing for accurate quantification while having nearly identical chemical and physical properties.
Q2: What is isotopic purity and why is it important for this compound?
Isotopic purity, or isotopic enrichment, refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms at the specified positions.[3] For this compound, a high isotopic purity (typically >98%) is crucial for its function as an internal standard.[2] High purity minimizes interference from unlabeled Nisoldipine or partially deuterated variants, which could otherwise lead to inaccurate quantification of the analyte.[4]
Q3: What are the potential sources of impurities in this compound?
Impurities in this compound can arise from several sources:
-
Synthesis: Incomplete deuteration during synthesis can result in the presence of Nisoldipine with fewer than seven deuterium atoms (e.g., d1 to d6). Residual starting materials or by-products from the synthetic route can also be present.
-
Degradation: Nisoldipine is known to be sensitive to light, which can lead to the formation of degradation products like the nitroso- and nitropyridine analogs.[5][6] It is plausible that this compound would undergo similar degradation. One potential degradation product is Dehydro this compound.[7]
-
Isotopic Exchange: Although less common for stable labels, there is a theoretical possibility of deuterium-hydrogen (D-H) exchange if the deuterium atoms are in labile positions, though this is generally not an issue with well-designed deuterated standards.
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9][10] A detailed experimental protocol for assessment using LC-HRMS is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in analytical experiments.
| Problem | Potential Cause | Recommended Solution |
| High background signal at the mass of unlabeled Nisoldipine in blank samples. | The this compound internal standard may contain a significant amount of unlabeled Nisoldipine as an impurity.[4] | 1. Verify the isotopic purity of the this compound standard using the protocol provided below. 2. If the isotopic purity is low, obtain a new batch of the standard with a higher certified purity. 3. If a new standard is not immediately available, you may need to mathematically correct for the contribution of the unlabeled impurity, though this is not ideal. |
| Inconsistent or drifting internal standard response across a sample batch. | 1. D-H Exchange: Possible, though unlikely, back-exchange of deuterium for hydrogen in the solvent or on the chromatographic column. 2. Matrix Effects: Differential ion suppression or enhancement of the internal standard compared to the analyte in different sample matrices.[11] 3. Instability: Degradation of this compound in the autosampler or during sample preparation. | 1. Ensure the pH of the mobile phase and sample diluent is not excessively acidic or basic, which could promote D-H exchange. 2. Optimize the chromatographic separation to minimize co-elution with matrix components that may cause ion suppression.[11] 3. Investigate the stability of this compound in the prepared samples by re-injecting samples after a period of time. Protect samples from light.[5][6] |
| Presence of unexpected peaks with mass shifts corresponding to partial deuteration (d1-d6). | The this compound standard has low isotopic enrichment, containing a mixture of isotopologues. | 1. Confirm the isotopic distribution by acquiring a full-scan mass spectrum of the this compound standard. 2. If multiple isotopologues are present, it is recommended to source a new standard with higher isotopic purity. 3. For quantification, ensure that the selected precursor ion for the multiple reaction monitoring (MRM) transition corresponds to the fully deuterated [M+H]+ ion. |
| Peak splitting or tailing for the this compound peak. | 1. Chromatographic Issues: Poor column performance, inappropriate mobile phase, or column overload. 2. Presence of Isomers: Potential for co-eluting isomers of this compound. | 1. Troubleshoot the liquid chromatography system: check for column degradation, ensure mobile phase is correctly prepared, and inject a lower concentration of the standard. 2. While less common for internal standards, consider the possibility of isomeric impurities. A higher resolution chromatographic method may be needed for separation. |
Experimental Protocols
Protocol for Isotopic Purity Assessment of this compound by LC-HRMS
This protocol provides a general methodology for determining the isotopic purity of a this compound standard.
1. Objective:
To determine the isotopic enrichment of this compound and identify the presence of unlabeled Nisoldipine and partially deuterated analogues.
2. Materials and Reagents:
-
This compound standard
-
Nisoldipine reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound at approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Prepare a similar working solution of the unlabeled Nisoldipine reference standard.
4. LC-HRMS Method:
-
UHPLC Column: C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan
-
Mass Range: m/z 100-500
-
Resolution: > 60,000 FWHM
-
Source Parameters: Optimize for Nisoldipine signal
-
5. Data Analysis:
-
Inject the unlabeled Nisoldipine standard to determine its retention time and exact mass of the [M+H]+ ion (C20H25N2O6+, theoretical m/z 389.1764).
-
Inject the this compound working solution.
-
Extract the ion chromatograms for the theoretical [M+H]+ ions of Nisoldipine (m/z 389.1764) and this compound (C20H18D7N2O6+, theoretical m/z 396.2190).
-
In the mass spectrum corresponding to the this compound peak, identify the monoisotopic peaks for this compound and any lower mass isotopologues (d0 to d6).
-
Calculate the isotopic purity using the peak areas (A) of the extracted ion chromatograms or the intensities from the mass spectrum:
Isotopic Purity (%) = [A(d7) / (A(d0) + A(d1) + ... + A(d7))] x 100
6. Data Presentation:
| Isotopologue | Theoretical m/z ([M+H]+) | Observed m/z | Peak Area/Intensity | Relative Abundance (%) |
| Nisoldipine (d0) | 389.1764 | |||
| Nisoldipine-d1 | 390.1827 | |||
| Nisoldipine-d2 | 391.1890 | |||
| Nisoldipine-d3 | 392.1952 | |||
| Nisoldipine-d4 | 393.2015 | |||
| Nisoldipine-d5 | 394.2078 | |||
| Nisoldipine-d6 | 395.2141 | |||
| This compound | 396.2190 | |||
| Total | 100.0 | |||
| Isotopic Purity (d7) |
Visualizations
References
- 2. resolvemass.ca [resolvemass.ca]
- 3. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Technical Support Center: Nisoldipine-d7 Applications
Welcome to the technical support center for Nisoldipine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Nisoldipine, where seven hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Nisoldipine, it co-elutes and experiences similar ionization effects, allowing for accurate correction of variations during sample preparation and analysis.
Q2: What are the optimal storage conditions for this compound stock solutions?
Nisoldipine is known to be light-sensitive.[1] Therefore, it is crucial to protect both Nisoldipine and this compound solutions from light to prevent photodegradation. Stock solutions should be stored in amber vials or wrapped in aluminum foil and kept at -20°C or below for long-term stability. For short-term use, refrigerated conditions (2-8°C) are acceptable, provided the solution is protected from light.
Q3: Can I use a single internal standard for the simultaneous quantification of multiple analytes?
While it is technically possible, it is generally not recommended. For the highest accuracy and precision, an internal standard should be structurally and chemically as similar as possible to the analyte it is correcting for. If you are analyzing multiple analytes, using a single, different internal standard may not adequately compensate for analyte-specific matrix effects or extraction recovery differences. The most reliable approach is to use a dedicated stable isotope-labeled internal standard for each analyte.[2]
Q4: What could cause poor peak shape for Nisoldipine and this compound?
Poor peak shape can arise from several factors, including issues with the analytical column, mobile phase composition, or sample matrix. Ensure the column is not degraded and is appropriate for the analysis. The pH of the mobile phase can also impact peak shape; for Nisoldipine, a slightly acidic mobile phase is often used. Additionally, residual matrix components from biological samples can interfere with chromatography. An effective sample clean-up procedure is essential.
Troubleshooting Guide: Calibration Curve Problems with this compound
This guide addresses common problems encountered during the development and validation of analytical methods using this compound as an internal standard.
Issue 1: High Variability or Poor Reproducibility in the Calibration Curve
High variability in the response of the internal standard or the analyte can lead to a non-linear or irreproducible calibration curve.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting of the internal standard and sample volumes. Automate liquid handling steps if possible. Verify the efficiency and reproducibility of the extraction procedure. |
| Internal Standard Instability | Prepare fresh working solutions of this compound to rule out degradation. Always protect solutions from light. Consider the stability of the deuterated label, especially in acidic or basic conditions, although deuterium labels on carbon atoms are generally stable.[3] |
| Matrix Effects | The influence of co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard.[4] Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. If significant matrix effects are observed, improve the sample clean-up method (e.g., switch from protein precipitation to solid-phase extraction) or optimize chromatographic separation to move the analyte and IS away from interfering peaks. |
| Instrument Variability | Check for fluctuations in the LC pump flow rate and the stability of the mass spectrometer's ion source. Perform system suitability tests before each analytical run. |
Issue 2: Non-Linear Calibration Curve (e.g., "hockey stick" or sigmoidal shape)
A non-linear calibration curve can be indicative of several issues, from detector saturation to problems with the internal standard.
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response. Dilute the upper concentration standards and re-inject. If linearity is restored at lower concentrations, adjust the calibration range accordingly. |
| Isotopic Cross-Contribution | The Nisoldipine standard may contain trace amounts of this compound, and vice-versa. At the highest concentrations of the analyte, its isotopic peaks might contribute to the signal of the internal standard, and at the lowest concentrations, the internal standard might contribute to the analyte signal. Analyze the purity of both the analyte and internal standard solutions. If necessary, correct for this contribution mathematically or use standards with higher isotopic purity. |
| Differential Matrix Effects | Even with a stable isotope-labeled internal standard, slight differences in retention time (the "deuterium isotope effect") can cause the analyte and internal standard to experience different degrees of ion suppression if they elute on the edge of a region of matrix interference.[5][6] Adjusting the chromatography to ensure complete co-elution can mitigate this. Using a column with slightly lower resolution might paradoxically improve accuracy in this case.[6] |
Issue 3: Inconsistent Analyte/Internal Standard Peak Area Ratio
Fluctuations in the peak area ratio across replicate injections or different batches can compromise the accuracy of the assay.
| Potential Cause | Troubleshooting Steps |
| Variable Extraction Recovery | While a stable isotope-labeled internal standard should correct for recovery issues, significant variability can still be problematic. Ensure the extraction procedure is robust and that the internal standard is added at the earliest possible stage to account for all sample manipulation steps. |
| Stability in Matrix | Assess the stability of both Nisoldipine and this compound in the biological matrix under the conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability). Degradation of either the analyte or the internal standard will lead to inaccurate results. |
| Ion Source Contamination | Over time, the ion source of the mass spectrometer can become contaminated, leading to a gradual or sudden drop in signal intensity that may not affect the analyte and internal standard equally. Regular cleaning and maintenance of the ion source are crucial.[7] |
Experimental Protocols
LC-MS/MS Method for Nisoldipine Quantification in Plasma
This protocol is a representative example and may require optimization for specific instrumentation and matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
2. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 2 minutes. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Nisoldipine) | To be optimized based on instrument (e.g., Q1: 389.2 m/z, Q3: 313.1 m/z) |
| MRM Transition (this compound) | To be optimized based on instrument (e.g., Q1: 396.2 m/z, Q3: 320.1 m/z) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Nisoldipine Mechanism of Action
Nisoldipine is a dihydropyridine calcium channel blocker.[8] Its primary mechanism of action involves blocking the L-type calcium channels in vascular smooth muscle cells.[1][9] This inhibition of calcium influx leads to vasodilation and a reduction in blood pressure.[9][10][11]
Troubleshooting Workflow for Calibration Curve Issues
This workflow provides a logical sequence of steps to diagnose and resolve common issues with this compound calibration curves.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 10. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Nisoldipine-d7
In the landscape of pharmaceutical analysis, the robustness and reliability of analytical methods are paramount. This is particularly true for deuterated compounds like Nisoldipine-d7, which often serve as internal standards in pharmacokinetic studies or are developed as new chemical entities with improved metabolic profiles. Cross-validation of analytical methods is a critical process to ensure data integrity and consistency, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Nisoldipine and its deuterated analogue: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-DAD is a widely used and robust method, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications.
The following sections present a detailed comparison of these methods, including their performance characteristics, experimental protocols, and a visual representation of the cross-validation workflow. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.
Comparative Performance of Analytical Methods
The performance of an analytical method is evaluated based on several key parameters as stipulated by regulatory guidelines from bodies like the FDA and EMA.[1][2][3][4] A summary of the typical performance characteristics for an HPLC-DAD and an LC-MS/MS method for the analysis of Nisoldipine is presented below.
| Parameter | HPLC-DAD Method | LC-MS/MS Method |
| Linearity Range | 5 - 30 µg/mL[5][6] | 0.2 - 20 ng/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.999[5] | > 0.998[7] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[5][6] | 0.2 ng/mL[7] |
| Accuracy (% Recovery) | 97.2 - 103.1%[5] | Within ±15% of nominal[4] |
| Precision (%RSD) | < 2% | Within 15%[4][8] |
| Specificity | Susceptible to interference from matrix components or metabolites. | Highly specific due to MRM transitions. |
| Run Time | < 10 minutes[5] | ~ 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both an HPLC-DAD and an LC-MS/MS method for Nisoldipine analysis.
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of Nisoldipine in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: Agilent 1200 series HPLC with a Diode-Array Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A mixture of methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M hexane sulphonic acid sodium salt (25:65:10, v/v), with the pH adjusted to 4.0 using orthophosphoric acid.[5][9]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: 275 nm.[9]
-
Column Temperature: 25°C.[5]
-
Sample Preparation: A standard stock solution of Nisoldipine (100 µg/mL) is prepared in methanol. Working solutions are prepared by serial dilution.[5]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it ideal for the determination of Nisoldipine and this compound in biological matrices such as plasma.[7]
-
Instrumentation: API 4000 triple quadrupole mass spectrometer with an ESI source.[7]
-
Chromatography: HPLC system with a Symmetry RP-C18 column (50 mm x 4.6 mm, 3.5 µm).[7]
-
Mobile Phase: Acetonitrile and water (80:20, v/v).[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[7][10]
Cross-Validation Workflow
Cross-validation ensures that different analytical methods or laboratories produce comparable results.[11] The process involves analyzing the same set of quality control (QC) samples with both methods and statistically comparing the outcomes.
Caption: Workflow for the cross-validation of two analytical methods.
Statistical Assessment in Cross-Validation
Regulatory guidance, such as the ICH M10, recommends the use of statistical tools to assess the agreement between methods.[12] Commonly used statistical approaches include:
-
Bland-Altman Plots: To visualize the agreement between two quantitative measurements.
-
Deming Regression: A regression method that accounts for errors in both the x and y variables, which is appropriate when comparing two analytical methods.[12]
-
Lin's Concordance Correlation Coefficient: To evaluate the degree of agreement between two methods.
The acceptance criteria for cross-validation typically require that the mean accuracy at each concentration level be within 85.0% to 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0% for chromatographic assays.[8]
Conclusion
The choice between an HPLC-DAD and an LC-MS/MS method for the analysis of this compound depends on the specific requirements of the study. While HPLC-DAD offers a robust and cost-effective solution for analyzing formulations and bulk drug substance, the superior sensitivity and selectivity of LC-MS/MS make it indispensable for bioanalytical studies where low concentrations in complex matrices are expected.
A thorough cross-validation is essential when transitioning between these methods to ensure the continuity and integrity of data. By following established regulatory guidelines and employing appropriate statistical tools, researchers can confidently demonstrate the comparability of analytical results, thereby ensuring the quality and reliability of their findings in drug development.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. moh.gov.bw [moh.gov.bw]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to Bioanalytical Assays for Nisoldipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various published bioanalytical methods for the quantification of nisoldipine in biological matrices. While a formal inter-laboratory comparison study for a Nisoldipine-d7 assay is not publicly available, this document collates data from several independent validated methods to offer insights into their performance characteristics. The use of a deuterated internal standard like this compound is a common strategy to ensure accuracy and precision in bioanalytical methods.
Comparative Performance of Published Nisoldipine Assays
The following table summarizes the key performance parameters of different analytical methods reported in the literature for the determination of nisoldipine. This allows for a direct comparison of their capabilities.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (HPLC-GC-MS) | Method 4 (HPLC-UV) |
| Analyte(s) | m-nisoldipine | m-nisoldipine enantiomers | nisoldipine enantiomers | Nisoldipine |
| Internal Standard (IS) | Not Specified | Not Specified | Nitrendipine | Not Specified |
| Matrix | Rat Plasma | Beagle Dog Plasma | Human Plasma | Pharmaceutical Formulations |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction | Direct Injection |
| Linearity Range | 0.2 - 20 ng/mL[1] | 0.25 - 20 ng/mL[2][3] | 0.05 - 50.0 ng/mL[4] | 5 - 30 µg/mL[5][6][7] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 0.25 ng/mL[2][3] | 0.05 ng/mL[4] | 1.0 µg/mL[5][6] |
| Precision (%RSD) | Within required limits | Within required limits | <15%[4] | Not Specified |
| Accuracy | Within required limits | Within required limits | Not Specified | 97.2 - 103.1% Recovery[5][6] |
Generalized Experimental Protocol for this compound LC-MS/MS Assay
The following protocol represents a typical workflow for the quantification of nisoldipine in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nisoldipine: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to quantify the concentration of nisoldipine in the sample by comparing it to a standard curve.
Bioanalytical Workflow for this compound Assay
The following diagram illustrates the typical workflow for a bioanalytical assay involving a deuterated internal standard.
This guide highlights the common methodologies and expected performance characteristics for the analysis of nisoldipine. Researchers can use this information to select or develop a suitable method for their specific research needs. The use of a deuterated internal standard such as this compound is crucial for mitigating matrix effects and ensuring the reliability of the results.
References
- 1. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of Nisoldipine: Accuracy and Precision of the Nisoldipine-d7 Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Nisoldipine, with a focus on the accuracy and precision of methods utilizing a deuterated internal standard, such as Nisoldipine-d7. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), as it closely mimics the analyte's behavior during sample preparation and analysis, leading to enhanced accuracy and precision.
Data Summary: Method Performance Comparison
The following table summarizes the performance characteristics of different analytical methods for Nisoldipine quantification. The data is compiled from published validation studies.
| Method | Analyte | Internal Standard | Matrix | Linearity Range | Accuracy/Recovery | Precision (%RSD) |
| LC-MS/MS with Deuterated IS | Nisoldipine Enantiomers | Nine-fold Deuterated Nisoldipine | Human Plasma | 0.1 - 50.0 ng/mL | Data not specified in abstract, but method was successfully applied to pharmacokinetic studies | Within-day and between-day CVs < 15%[1] |
| HPLC-ESI-MS | Nisoldipine | Nimodipine | Human Plasma | 0.5 - 20.0 ng/mL | Not specified | Within-day < 9.28%, Between-day < 11.13%[2] |
| Validated HPLC | Nisoldipine | Not specified | Bulk powder and dosage forms | 5 - 30 µg/mL | 97.2 - 103.1%[3] | Not specified |
| LC-MS/MS | m-Nisoldipine | Not specified | Rat Plasma | 0.2 - 20 ng/mL | Within required limits | Within required limits[4] |
Experimental Workflows and Methodologies
Nisoldipine Quantification using a Deuterated Internal Standard (LC-MS/MS)
This method, exemplified by the work of Schmeer et al. (1994), employs a deuterated form of Nisoldipine as an internal standard to ensure the highest level of accuracy and precision in pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability during sample extraction and ionization in the mass spectrometer.
Experimental Workflow:
Detailed Protocol (Based on Schmeer et al., 1994):
-
Sample Preparation:
-
To a plasma sample, a known amount of nine-fold deuterated Nisoldipine is added as the internal standard.
-
The sample is then subjected to a liquid-liquid extraction procedure to isolate the analyte and internal standard from the plasma matrix.
-
The organic extract is evaporated to dryness.
-
The residue is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC: The reconstituted sample is injected onto a chiral HPLC column to separate the enantiomers of Nisoldipine.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. Detection is performed using mass-selective detection to monitor specific ion transitions for both Nisoldipine and its deuterated internal standard.
-
-
Quantification:
-
The concentration of Nisoldipine in the original plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Nisoldipine.
-
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely used alternative for the quantification of Nisoldipine in pharmaceutical formulations. While generally less sensitive than LC-MS/MS, it is a robust and cost-effective technique for analyzing higher concentration samples.
Experimental Workflow:
Detailed Protocol (Based on Abdulla et al., 2013):
-
Sample Preparation:
-
A known amount of the powdered tablet or bulk drug is dissolved in a suitable solvent, such as methanol.
-
The solution is then filtered to remove any insoluble excipients.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and a buffer solution is typically used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Detection: The UV detector is set to a wavelength where Nisoldipine exhibits maximum absorbance.
-
-
Quantification:
-
The concentration of Nisoldipine is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of known concentrations.
-
Conclusion
The choice of analytical method for Nisoldipine quantification depends on the specific application. For pharmacokinetic studies in biological matrices where high sensitivity, accuracy, and precision are paramount, an LC-MS/MS method with a deuterated internal standard like this compound is the superior choice. The co-eluting, isotopically labeled internal standard effectively corrects for matrix effects and variations in instrument response, leading to highly reliable data. For routine quality control of pharmaceutical formulations, a validated HPLC-UV method can provide accurate and precise results in a more cost-effective manner. Researchers and drug development professionals should select the method that best aligns with their analytical needs and regulatory requirements.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the enantiomers of nisoldipine in human plasma using high-performance liquid chromatography on a chiral stationary phase and gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Nisoldipine-d7 as an Internal Standard for Bioequivalence Studies of Nisoldipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of generic drug development, establishing bioequivalence is a critical step for regulatory approval. The accuracy and reliability of the analytical methods used in these studies are paramount. For the quantification of nisoldipine, a calcium channel blocker, in biological matrices, the choice of an appropriate internal standard (IS) is a crucial determinant of assay performance. This guide provides a comprehensive comparison of nisoldipine-d7, a deuterated stable isotope-labeled internal standard, with alternative non-deuterated standards, supported by experimental data and detailed protocols for bioanalytical method validation.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards. The rationale for this preference lies in the ability of these standards to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing more accurate and precise results.[1][2]
This compound, by virtue of its structural identity to nisoldipine with the exception of the isotopic substitution, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows for effective normalization of these variables, leading to a more reliable quantification of the drug in complex biological matrices like plasma. In contrast, structural analogs, while chemically similar, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, which can compromise the accuracy and precision of the assay.
Comparative Performance of Internal Standards
The following table summarizes the key performance parameters of a bioanalytical method for nisoldipine, comparing the use of a deuterated internal standard (this compound) with a non-deuterated structural analog. The data presented is a synthesis of typical performance characteristics observed in validated LC-MS/MS methods for similar compounds.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Rationale for Difference |
| Precision (%CV) | Typically < 5% | Can be > 15% | This compound better compensates for variability in sample preparation and matrix effects due to identical physicochemical properties. |
| Accuracy (%Bias) | Typically within ± 5% | Can be > 15% | Co-elution and similar ionization response of this compound ensure more accurate correction for signal fluctuations. |
| Matrix Effect | Minimized | Variable and potentially significant | Deuterated standards are the most effective tool to compensate for the unpredictable enhancement or suppression of the analyte signal by matrix components. |
| Extraction Recovery | Consistent and tracks analyte | May differ from analyte | The identical chemical structure of this compound ensures it behaves identically to nisoldipine during the extraction process. |
| Regulatory Acceptance | Highly Recommended | May require additional justification | Regulatory agencies like the FDA and EMA prefer the use of stable isotope-labeled internal standards for bioequivalence studies. |
Experimental Protocol for a Nisoldipine Bioequivalence Study
This section outlines a typical experimental protocol for the quantification of nisoldipine in human plasma using this compound as an internal standard, employing LC-MS/MS. This protocol is based on methodologies reported in published bioanalytical studies for nisoldipine and other dihydropyridines.[3][4][5][6]
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate in water (e.g., 70:30 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Nisoldipine: m/z 389.2 → 315.1; this compound: m/z 396.2 → 322.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Method Validation
The analytical method should be fully validated according to the US Food and Drug Administration (FDA) and/or other relevant regulatory guidelines.[7][8] Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous plasma components and concomitant medications.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.1 to 50 ng/mL).
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentration levels (low, medium, and high).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Extraction Recovery: Measure the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Experimental Workflow Diagram
The following diagram illustrates the key stages of a bioequivalence study for nisoldipine, from sample collection to data analysis.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Ionization Efficiency: Nisoldipine vs. Nisoldipine-d7 in Mass Spectrometry
Theoretical Comparison of Ionization Efficiency
Stable isotope-labeled internal standards (SIL-IS), such as Nisoldipine-d7, are considered the ideal choice in LC-MS-based bioanalysis.[1] This is because they share nearly identical physicochemical properties with the analyte, Nisoldipine.[1] In theory, this leads to similar behavior during sample preparation, chromatography, and ionization. However, subtle differences can arise due to the kinetic isotope effect.
The replacement of hydrogen with deuterium can lead to slight changes in bond energies. While generally considered to have a negligible impact on ionization efficiency in electrospray ionization (ESI), the most common ionization technique for this type of analysis, it is a factor to be aware of. The primary advantage of using a SIL-IS is its ability to co-elute with the analyte, thereby experiencing and compensating for the same degree of matrix effects—ion suppression or enhancement—which is a significant source of variability in bioanalytical methods.
It is a general belief that SIL internal standards provide better assay performance than structural analogs.[2] Deuterium-labeled compounds, however, can sometimes exhibit slight differences in retention times compared to their non-deuterated counterparts.[2] This chromatographic shift, although usually minor, can potentially lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.
| Parameter | Nisoldipine | This compound | Expected Difference |
| Molecular Weight | 388.4 g/mol | ~395.4 g/mol | Higher for this compound due to 7 deuterium atoms. |
| Chemical Properties | Identical | Nearly Identical | Minimal differences expected. |
| Chromatographic Retention Time | This compound may elute slightly earlier than Nisoldipine.[3] | ||
| Ionization Efficiency (ESI) | Theoretically very similar; minor differences possible due to isotope effects. | ||
| Susceptibility to Matrix Effects | Expected to be identical if co-eluting perfectly. |
Note: The table summarizes expected differences based on general principles of using deuterated internal standards in LC-MS. Specific experimental data comparing the ionization efficiency of Nisoldipine and this compound is not available in the reviewed literature.
Experimental Protocols
While a direct comparative study is unavailable, the following is a representative experimental protocol for the quantification of Nisoldipine in a biological matrix using this compound as an internal standard, based on common practices in published bioanalytical methods.[4][5]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Nisoldipine: To be determined by direct infusion and optimization (e.g., Q1: 389.2 -> Q3: 313.1).
-
This compound: To be determined by direct infusion and optimization (e.g., Q1: 396.2 -> Q3: 320.1).
-
-
Ion Source Parameters:
-
IonSpray Voltage: ~5500 V.
-
Temperature: ~500°C.
-
Curtain Gas, Nebulizer Gas, and Collision Gas: Optimized for the specific instrument.
-
Visualizations
Caption: Mechanism of action of Nisoldipine as an L-type calcium channel blocker.
Caption: Typical experimental workflow for LC-MS/MS bioanalysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Nisoldipine-d7 as a Certified Reference Material for Accurate Bioanalysis
For researchers, scientists, and professionals in drug development, the integrity of analytical results is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, and the validation of such a standard as a Certified Reference Material (CRM) ensures its suitability for this critical role. This guide provides a comprehensive overview of the validation of Nisoldipine-d7, a deuterated analog of the calcium channel blocker Nisoldipine, for its use as a CRM in analytical methodologies.
This compound is an ideal internal standard for the quantification of Nisoldipine in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Nisoldipine, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation by the mass spectrometer. The validation of this compound as a CRM involves a rigorous process to establish its identity, purity, and concentration, thereby guaranteeing the accuracy and reliability of analytical data.
Comparison with Alternative Internal Standards
While other structurally similar molecules can be used as internal standards for Nisoldipine analysis, a deuterated analog like this compound offers significant advantages. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[1][2] It effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to higher precision and accuracy compared to non-isotopically labeled standards.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Stable Isotope Labeled) | Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability. High accuracy and precision. | Higher cost compared to structural analogs. |
| Structural Analogs (e.g., Nifedipine, Nitrendipine) | Lower cost and more readily available. | May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification. Different retention times can make it difficult to correct for matrix effects that are specific to the analyte's elution time. |
| No Internal Standard | Simplest approach. | Highly susceptible to errors from sample preparation, matrix effects, and instrument drift, leading to poor accuracy and precision. Not recommended for bioanalytical studies. |
Experimental Validation of this compound as a Certified Reference Material
The validation of this compound as a CRM is conducted in accordance with international guidelines such as ISO 17034. This process involves a comprehensive characterization of the material to ensure its identity, purity, and certified concentration.
Key Validation Parameters and Experimental Protocols
Below are the essential experiments performed to validate this compound as a CRM.
1. Identity Confirmation:
-
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The observed mass should be consistent with the theoretical mass of the deuterated molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the deuterium labels. The spectra are compared with those of a non-labeled Nisoldipine reference standard to ensure structural integrity.
-
2. Purity Assessment:
-
Protocol:
-
Chromatographic Purity (HPLC-UV/MS): A validated high-performance liquid chromatography (HPLC) method with UV and mass spectrometric detection is used to determine the presence of any impurities. The peak area percentage of this compound is calculated to assess its purity.
-
Residual Solvents (Headspace GC-MS): Headspace gas chromatography-mass spectrometry is employed to identify and quantify any residual solvents from the synthesis process.
-
Water Content (Karl Fischer Titration): The water content of the material is determined using Karl Fischer titration.
-
3. Quantitative Analysis (Concentration Assignment):
-
Protocol:
-
Quantitative NMR (qNMR): qNMR is a primary ratio method used to determine the exact concentration of the this compound solution. A certified reference standard of a known concentration is used for calibration.
-
Mass Balance: The concentration is also determined by a mass balance approach, which combines the results from purity analysis (chromatographic purity, residual solvents, and water content) with the accurately weighed amount of the material.
-
4. Stability Studies:
-
Protocol:
-
Short-Term Stability: The stability of the this compound solution is assessed under various conditions (e.g., room temperature, refrigerated, and frozen) over a short period to simulate typical laboratory handling.
-
Long-Term Stability: The long-term stability is evaluated by storing the material at recommended storage conditions for an extended period and periodically re-analyzing its concentration and purity.
-
Table of Representative Validation Data for this compound CRM:
| Parameter | Method | Specification | Representative Result |
| Identity | |||
| Molecular Formula | - | C₂₀H₁₇D₇N₂O₆ | Confirmed |
| Molecular Weight | High-Resolution MS | 395.46 g/mol | 395.4598 g/mol |
| Structure | ¹H and ¹³C NMR | Consistent with Nisoldipine structure | Confirmed |
| Purity | |||
| Chromatographic Purity | HPLC-UV/MS | ≥ 98.0% | 99.5% |
| Residual Solvents | Headspace GC-MS | ≤ 0.5% | < 0.1% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Concentration | |||
| Certified Concentration | qNMR and Mass Balance | Report Value with Uncertainty | 1.002 ± 0.005 mg/mL |
| Stability | |||
| Short-Term Stability (7 days at RT) | HPLC-UV/MS | No significant degradation | Stable |
| Long-Term Stability (12 months at -20°C) | HPLC-UV/MS | No significant degradation | Stable |
Workflow for Bioanalytical Method Validation using this compound CRM
The following diagram illustrates a typical workflow for validating a bioanalytical method for the quantification of Nisoldipine in a biological matrix using the this compound CRM.
Caption: Workflow for bioanalytical method validation using this compound CRM.
Mechanism of Action of Nisoldipine
Nisoldipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting vasodilation leads to a reduction in blood pressure. The signaling pathway is depicted below.
Caption: Signaling pathway of Nisoldipine in vascular smooth muscle cells.
The rigorous validation of this compound as a Certified Reference Material provides the analytical community with a high-quality, reliable internal standard. Its use is essential for achieving accurate and reproducible quantification of Nisoldipine in preclinical and clinical studies, ultimately contributing to the safety and efficacy of this important therapeutic agent.
References
Performance of Nisoldipine-d7 in Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Nisoldipine-d7 as an internal standard in various biological matrices for the quantification of nisoldipine. The information is compiled from published studies and is intended to assist researchers in selecting the most appropriate analytical method for their specific needs. While limited data exists specifically for "this compound," this guide incorporates data from a study using a nine-fold deuterated nisoldipine, which is considered a suitable surrogate for performance evaluation. This is compared with data from methods utilizing alternative internal standards.
Comparative Performance of Internal Standards
The ideal internal standard (IS) for a bioanalytical method should co-elute with the analyte, have similar extraction and ionization properties, and not be present in the biological matrix. A stable isotope-labeled internal standard, such as this compound, is theoretically the best choice as it behaves almost identically to the analyte during sample preparation and analysis, thus providing the most accurate correction for matrix effects and other sources of variability.
The following tables summarize the performance characteristics of different analytical methods for nisoldipine quantification, comparing the use of a deuterated nisoldipine internal standard with other commonly used internal standards like nitrendipine and nimodipine.
Table 1: Performance Characteristics of Analytical Methods for Nisoldipine Quantification in Human Plasma
| Parameter | Method using Deuterated Nisoldipine (GC-MS) | Method using Nitrendipine (HPLC-GC-MS)[1] | Method using Nimodipine (LC-ESI-MS)[2] |
| Biological Matrix | Human Plasma | Human Plasma[1] | Human Plasma[2] |
| Linear Range | Not explicitly stated | 0.05 - 50.0 ng/mL[1] | 0.5 - 20.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/L (0.1 ng/mL) for each enantiomer | 0.05 ng/mL for each enantiomer[1] | Not explicitly stated (LOD is 0.2 ng/mL)[2] |
| Precision (CV%) | Within- and between-day data presented | <15% (within- and between-day)[1] | Within-day: <9.28%, Between-day: <11.13%[2] |
| Accuracy | Data presented | Not explicitly stated | Not explicitly stated |
| Selectivity | Data presented | No interference from associated drugs[1] | Selective method |
Table 2: Performance Characteristics of an LC-MS/MS Method for m-Nisoldipine Quantification in Rat Plasma
| Parameter | Method using an unspecified Internal Standard (LC-MS/MS)[3][4] |
| Biological Matrix | Rat Plasma[3][4] |
| Linear Range | 0.2 - 20 ng/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[3][4] |
| Linearity (r) | ≥0.9982[3][4] |
| Accuracy & Precision | Within required limits[3][4] |
| Repeatability | Inter-day repeatability within required limits[3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method 1: Quantification of Nisoldipine Enantiomers using a Deuterated Internal Standard (GC-MS)
-
Sample Preparation: Details of the sample preparation were not extensively provided in the abstract.
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) was used for the separation of nisoldipine enantiomers.
-
Detection: Gas Chromatography with Mass-Selective Detection (GC-MS) was employed for quantification. A nine-fold deuterated nisoldipine was used as the internal standard.
Method 2: Enantioselective Assay of Nisoldipine using Nitrendipine as Internal Standard (HPLC-GC-MS)[1]
-
Sample Preparation: Plasma samples were basified and then extracted with toluene.[1]
-
Chromatography: The enantiomers were resolved on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v).[1] The (+)- and (-)-fractions were collected separately.[1]
-
Detection: Quantification was performed using a GC-MS with an Ultra 1 Hewlett-Packard column in single-ion monitoring mode with electron-impact ionization.[1] The monitored m/z values were 371.35 and 270.20 for nisoldipine and 360.00 for the internal standard, nitrendipine.[1]
Method 3: Quantification of Nisoldipine using Nimodipine as Internal Standard (LC-ESI-MS)[2]
-
Sample Preparation: Nisoldipine was extracted from plasma using ethyl acetate.[2] The organic layer was evaporated, and the residue was redissolved in the mobile phase.[2]
-
Chromatography: An Agilent ODS C18 reversed-phase column (5 µm, 250 x 4.6 mm i.d.) was used with a mobile phase of methanol-water (80:20, v/v).[2]
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) was used in the selected-ion monitoring mode.[2]
Method 4: Quantification of m-Nisoldipine Polymorphs in Rat Plasma (LC-MS/MS)[3][4]
-
Sample Preparation: A single-step protein precipitation with acetonitrile was used to pretreat the plasma samples.[3][4]
-
Chromatography: Separation was performed on a Symmetry RP-C18 analytical column (50 mm x 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile-water (80:20, v/v) at a flow rate of 0.5 ml/min.[3][4]
-
Detection: An API 4000 triple quadrupole mass spectrometer with a TurboIonSpray ionization source was operated in multiple reaction monitoring (MRM) mode.[3][4]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the analysis of nisoldipine in a biological matrix using LC-MS/MS, from sample receipt to data analysis.
Caption: A generalized workflow for the bioanalysis of nisoldipine.
Conclusion
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis of nisoldipine using mass spectrometry. It offers the best approach to compensate for analytical variability, including matrix effects, leading to high accuracy and precision. While specific data for this compound in various biological matrices is limited in the public domain, the available information on a nine-fold deuterated nisoldipine demonstrates its suitability. For methods where a deuterated internal standard is not available or cost-prohibitive, structural analogs like nitrendipine and nimodipine have been shown to provide reliable results, although they may not perfectly mimic the behavior of nisoldipine in all aspects of the analytical process. The choice of internal standard and analytical method should be carefully validated for the specific biological matrix and intended application to ensure the generation of high-quality, reliable data.
References
- 1. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies [storkapp.me]
A Comparative Guide to the Linearity and Range of Nisoldipine Calibration Curves
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the calcium channel blocker Nisoldipine, establishing a reliable calibration curve is a critical first step. This guide provides a comparative overview of the linearity and range of calibration curves for Nisoldipine, with a focus on methods utilizing its deuterated form, Nisoldipine-d7, as an internal standard. Due to the limited availability of public data specifically for this compound, this guide leverages data from well-documented analytical methods for Nisoldipine as a proxy, a common and accepted practice in bioanalytical method development.
Comparison of Analytical Methods
The following table summarizes the linearity and range of various analytical methods developed for the quantification of Nisoldipine. These methods demonstrate the performance that can be expected when establishing a calibration curve for Nisoldipine and, by extension, its deuterated internal standard.
| Analytical Method | Internal Standard | Linearity Range | Coefficient of Determination (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| LC-MS/MS | Nine-fold deuterated Nisoldipine | Not explicitly stated | Not explicitly stated | 0.1 ng/mL | Not explicitly stated |
| LC-MS/MS | Unspecified | 0.2 - 20 ng/mL | > 0.9982 | 0.2 ng/mL[1] | 20 ng/mL[1] |
| LC-MS/MS | Nimodipine | 0.5 - 20.0 ng/mL | 0.9995[2] | 0.5 ng/mL[2] | 20.0 ng/mL[2] |
| LC-MS/MS | Nitrendipine | 0.25 - 20 ng/mL | > 0.9958[3] | 0.25 ng/mL[3] | 20 ng/mL[3] |
| HPLC | Not specified | 5 - 30 µg/mL | ≥ 0.999[4] | 1.0 µg/mL[4][5] | 30 µg/mL[4][5] |
| HPTLC | Not specified | 15 - 150 ng/spot | > 0.997 | 15 ng/spot | 150 ng/spot |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols used in the cited studies.
LC-MS/MS Method for m-Nisoldipine in Rat Plasma[1]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Chromatography:
-
Column: Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile-water (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Instrument: API 4000 triple quadrupole mass spectrometer.
-
Ionization: TurboIonSpray ionization (ESI).
-
Mode: Multiple reaction monitoring (MRM).
-
LC-MS/MS Method for Nisoldipine in Human Plasma[2]
-
Sample Preparation: Liquid-liquid extraction of plasma with ethyl acetate. The organic layer was evaporated, and the residue was reconstituted in the mobile phase.
-
Chromatography:
-
Column: Agilent ODS C18 reversed-phase column (5 µm, 250 x 4.6-mm i.d.).
-
Mobile Phase: Methanol-water (80:20, v/v).
-
-
Mass Spectrometry:
-
Mode: Selected-ion monitoring (SIM).
-
HPLC Method for Nisoldipine[4][5]
-
Chromatography:
Experimental Workflow for Calibration Curve Determination
The following diagram illustrates a typical workflow for establishing the linearity and range of a calibration curve in a bioanalytical method.
Caption: Workflow for Calibration Curve Validation.
References
- 1. Validated LC-MS-MS method for determination of m-nisoldipine polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
Specificity of Nisoldipine-d7 in Bioanalysis: A Comparative Guide
In the quantitative bioanalysis of nisoldipine, a potent calcium channel blocker, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, especially in the presence of its various metabolites. This guide provides a comparative overview of the specificity of a deuterated internal standard, Nisoldipine-d7, against a commonly used structural analog, nitrendipine. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their analytical needs.
The Challenge of Nisoldipine Bioanalysis
Nisoldipine undergoes extensive first-pass metabolism, resulting in several metabolites that can be present in biological matrices. The primary metabolic pathways include the oxidation of the dihydropyridine ring to its pyridine analog (dehydro-nisoldipine) and the hydroxylation of the isobutyl ester side chain. The presence of these metabolites poses a significant challenge to the specificity of analytical methods, as they may interfere with the quantification of the parent drug.
Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its measurement. In the context of LC-MS/MS, the two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule (analog), such as nitrendipine.
| Feature | This compound (Deuterated IS) | Nitrendipine (Structural Analog IS) |
| Chromatographic Behavior | Co-elutes with nisoldipine, providing optimal compensation for matrix effects and variability in retention time. | May have a different retention time than nisoldipine, which can lead to differential matrix effects and potentially impact accuracy. |
| Ionization Efficiency | Nearly identical to nisoldipine, ensuring that any suppression or enhancement of the ion signal in the mass spectrometer affects both the analyte and the IS to the same extent. | Can have different ionization efficiency compared to nisoldipine, which may not fully compensate for matrix-induced signal variations. |
| Specificity in the Presence of Metabolites | High specificity is expected as the mass difference (7 Da) allows for clear differentiation in the mass spectrometer. Cross-talk from metabolites is highly unlikely due to the significant mass difference. | Specificity needs to be rigorously validated. While often reported as non-interfering, subtle interferences from metabolites with similar fragmentation patterns cannot be entirely ruled out without thorough testing.[1][2] |
| Availability and Cost | Generally more expensive and may have limited commercial availability. | More readily available and typically less expensive than a custom-synthesized deuterated standard. |
| Validation Requirements | While considered the "gold standard," validation is still necessary to confirm the absence of isotopic cross-interference and to ensure the isotopic purity of the standard. | Requires extensive validation to demonstrate the absence of interference from endogenous compounds and metabolites.[1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of a bioanalytical method. Below are representative protocols for methods using both this compound (or a highly deuterated analog) and nitrendipine as internal standards.
Method 1: Enantioselective Assay of Nisoldipine using a Deuterated Internal Standard
This method describes the quantitation of nisoldipine enantiomers in human plasma using a nine-fold deuterated nisoldipine as the internal standard.[3]
-
Sample Preparation:
-
To 1 mL of plasma, add the deuterated nisoldipine internal standard.
-
Basify the plasma sample.
-
Perform liquid-liquid extraction with toluene.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatography:
-
HPLC: Chiral separation on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v) to separate the enantiomers.
-
The fractions corresponding to the (+) and (-) enantiomers are collected separately.
-
-
Detection:
-
GC-MS: The collected fractions are analyzed by a gas chromatograph coupled to a mass spectrometer.
-
The mass spectrometer is operated in the single-ion monitoring (SIM) mode.
-
Method 2: Simultaneous Determination of Nisoldipine and its Metabolites using a Structural Analog Internal Standard
This LC-MS/MS method was developed for the simultaneous determination of m-nisoldipine and its three metabolites in rat plasma using nitrendipine as the internal standard.[1]
-
Sample Preparation:
-
To the plasma sample, add the nitrendipine internal standard.
-
Perform liquid-liquid extraction.
-
-
Chromatography:
-
LC System: Separation is achieved on a reverse-phase C18 column.
-
Mobile Phase: Isocratic mobile phase.
-
-
Detection:
-
MS/MS: Analysis is performed on a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for nisoldipine, its metabolites, and nitrendipine.
-
Visualizing the Workflow and Metabolic Pathway
To better understand the analytical process and the metabolic fate of nisoldipine, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of nisoldipine in plasma samples.
Caption: Major metabolic pathways of nisoldipine.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog like nitrendipine depends on the specific requirements of the bioanalytical assay. While a structural analog can be a cost-effective option, a deuterated internal standard is generally considered superior in terms of specificity and its ability to compensate for matrix effects and analytical variability, especially in complex biological matrices where a variety of metabolites may be present. For methods requiring the highest level of accuracy and precision, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. Regardless of the choice, thorough method validation is essential to ensure the reliability of the results.
References
- 1. Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the enantiomers of nisoldipine in human plasma using high-performance liquid chromatography on a chiral stationary phase and gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Nisoldipine-d7
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Nisoldipine-d7, a deuterated analog of the calcium channel blocker Nisoldipine, requires careful consideration for its disposal to mitigate potential risks to human health and aquatic ecosystems. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Hazard Profile and Regulatory Overview
Nisoldipine, and by extension this compound, is classified as harmful if swallowed or in contact with skin, and is recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, its disposal is subject to regulations governing chemical and pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies that oversee the disposal of such substances.[3][4][5] It is imperative to handle this compound as a hazardous waste.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1] |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2] |
A summary of the key hazards associated with Nisoldipine, which should be considered for this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to ensure safety and compliance with environmental regulations.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Do not mix this compound with non-hazardous waste. It must be segregated as chemical waste.
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof container for liquid chemical waste. Do not pour solutions down the drain.[6]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Engage a Licensed Disposal Company: Arrange for the collection and disposal of the this compound waste through a licensed hazardous material disposal company.[7] These companies are equipped to handle and treat chemical waste in accordance with federal and local regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the protection of our ecosystems. Always consult your institution's specific safety guidelines and local regulations for any additional requirements.
References
Personal protective equipment for handling Nisoldipine-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nisoldipine-d7. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Nisoldipine, the parent compound of this compound, is classified as a potent pharmaceutical ingredient. It is harmful if swallowed or in contact with skin, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, stringent safety measures are required. The primary approach to safety is the use of engineering controls, with PPE serving as a critical secondary barrier[3].
Recommended Personal Protective Equipment (PPE)
| Protection Level | Item | Specification |
| Primary | Gloves | Double-layered, disposable nitrile gloves. Change immediately if contaminated. |
| Gown | Disposable, long-sleeved gown with tight-fitting cuffs. Must close in the back[4]. | |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[4][5]. | |
| Secondary | Respiratory Protection | A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols[6]. |
| Face Shield | To be used in conjunction with goggles when there is a significant splash hazard[4]. |
Operational Plan: Safe Handling Protocol
A systematic approach is essential when handling this compound to minimize exposure risk. The following protocol outlines the key steps for safe handling in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.
Disposal Workflow for this compound Waste
Caption: A workflow for the proper disposal of this compound waste.
Key Disposal Steps:
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, and weighing papers, should be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations[7][8]. For non-laboratory settings, if a take-back program is unavailable, the FDA recommends mixing the compound with an undesirable substance like dirt or cat litter, sealing it in a plastic bag, and placing it in the household trash[9].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Nisoldipine|63675-72-9|MSDS [dcchemicals.com]
- 3. pharmtech.com [pharmtech.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. abmole.com [abmole.com]
- 9. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
